Product packaging for Barbacarpan(Cat. No.:)

Barbacarpan

Cat. No.: B602793
M. Wt: 322.4 g/mol
InChI Key: MVIZRSMIUOYJNY-NUSPTKLCSA-N
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Description

This Barbacarpan reagent is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use . RUO products are essential tools for scientific investigations, such as basic research, pharmaceutical discovery, and the development of new assays . They are not subject to the regulatory evaluations for accuracy, specificity, and precision that are required for in vitro diagnostic (IVD) medical devices . Researchers are responsible for ensuring that the use of this product complies with all applicable regulations and is confined to controlled laboratory research settings. By purchasing this product, the user acknowledges and accepts full responsibility for its appropriate and compliant off-label use in research activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B602793 Barbacarpan

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,12R)-7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-10(2)17-8-14-16(23-17)6-5-12-15-9-22-18-7-11(21)3-4-13(18)20(15)24-19(12)14/h3-7,15,17,20-21H,1,8-9H2,2H3/t15-,17?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIZRSMIUOYJNY-NUSPTKLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Barbacarpan: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Barbacarpan, a pterocarpan natural product. It details the initial discovery and isolation of this compound from its natural source, Crotalaria barbata. This guide furnishes detailed experimental protocols for its extraction and purification, alongside a summary of its physicochemical and spectroscopic data. While specific biological activities and modulated signaling pathways of this compound are still under investigation, this paper explores the known biological activities of structurally related compounds and proposes potential avenues for future research into its therapeutic applications.

Introduction

This compound is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. It was first identified and isolated from the plant Crotalaria barbata, a member of the Fabaceae family. The definitive chemical name for this compound is 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan. Pterocarpans are recognized for their potential as cytotoxic, antimicrobial, and anti-inflammatory agents, making this compound a compound of significant interest for further pharmacological investigation.

Discovery and Isolation

This compound was first reported in a 1998 publication in the journal Phytochemistry. The compound was isolated from the dried aerial parts of Crotalaria barbata. While the full, detailed experimental protocol from the original publication is not widely available, a general methodology for the isolation of pterocarpans from plant material can be described as follows.

General Experimental Protocol for Pterocarpan Isolation

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for pterocarpans and similar isoflavonoids.

2.1.1. Plant Material Collection and Preparation

  • The aerial parts of Crotalaria barbata are collected and air-dried in the shade to preserve the chemical integrity of the constituents.

  • The dried plant material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

2.1.2. Extraction

  • The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, at room temperature or under reflux.

  • The resulting alcoholic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Fractionation

  • The crude alcoholic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • This compound, being a pterocarpan, is typically found in the chloroform-soluble fraction.

2.1.4. Chromatographic Purification

  • The chloroform fraction is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

  • Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow

experimental_workflow plant_material Dried Aerial Parts of Crotalaria barbata powdered_material Powdered Plant Material plant_material->powdered_material extraction Alcoholic Extraction (Ethanol/Methanol) powdered_material->extraction crude_extract Crude Alcoholic Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation chloroform_fraction Chloroform Soluble Fraction fractionation->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography purified_this compound Pure this compound column_chromatography->purified_this compound

Caption: General workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis. The following table summarizes the key data.

PropertyData
Chemical Name 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan
Molecular Formula C₂₀H₁₈O₄
Molecular Weight 322.36 g/mol
Appearance -
Melting Point -
UV λmax (nm) -
IR (KBr) νmax (cm⁻¹) -
¹H NMR (CDCl₃, δ ppm) Data not available in publicly accessible literature
¹³C NMR (CDCl₃, δ ppm) Data not available in publicly accessible literature
Mass Spectrometry (m/z) Data not available in publicly accessible literature

Biological Activity

While specific studies on the biological activity of this compound are limited in the publicly available scientific literature, the broader class of pterocarpans and extracts from Crotalaria species have demonstrated a range of pharmacological effects, primarily cytotoxicity against various cancer cell lines.

Cytotoxicity of Compounds from Crotalaria Species

Studies on various Crotalaria species have revealed the presence of compounds with cytotoxic properties. For instance, extracts from Crotalaria retusa have shown cytotoxic effects against Jurkat, MCF-7, and PC-3 cancer cell lines. Similarly, flavonoids and isoflavonoids isolated from Crotalaria bracteata exhibited cytotoxicity against MCF-7 and NCI-H187 cell lines. Although these studies did not specifically test this compound, they suggest that compounds from this genus are a promising source of potential anticancer agents.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other cytotoxic pterocarpans, several potential pathways can be hypothesized. Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades.

Proposed Signaling Pathway for Pterocarpan-Induced Apoptosis

A plausible mechanism of action for this compound, in line with other cytotoxic natural products, could involve the intrinsic and extrinsic apoptotic pathways.

signaling_pathway This compound This compound Cell Cancer Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A proposed intrinsic apoptotic pathway potentially induced by this compound.

This proposed pathway suggests that this compound may induce cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, would activate the caspase cascade, culminating in the execution of apoptosis. Further research is required to validate this hypothesis and to explore other potential molecular targets of this compound.

Conclusion and Future Directions

This compound is a unique pterocarpan isolated from Crotalaria barbata. While its discovery and basic structural characterization have been reported, a significant gap exists in the understanding of its biological activity and mechanism of action. Future research should focus on:

  • Re-isolation and full spectroscopic characterization of this compound to provide a complete dataset for the scientific community.

  • Comprehensive screening for biological activities , including cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties.

  • Elucidation of the mechanism of action and identification of the specific molecular targets and signaling pathways modulated by this compound.

Such studies will be crucial in determining the therapeutic potential of this compound and paving the way for its development as a novel drug candidate.

An In-depth Technical Guide on the Natural Source, Origin, and Bioactive Compounds of Passiflora quadrangularis (Barbadine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Passiflora quadrangularis, a plant of significant interest in natural product research. Given the user's query for "Barbacarpan," it is highly probable that the intended subject was "Barbadine," a common name for Passiflora quadrangularis. This document details its origin, the rich array of phytochemicals it contains, methods for their isolation and characterization, and their notable biological activities.

Natural Source and Origin

Passiflora quadrangularis L., commonly known as the giant granadilla, barbadine, or badea, is a perennial climbing vine native to the Neotropics, with its origins traced to tropical regions of Central and South America.[1][2] It belongs to the Passifloraceae family, which encompasses over 500 species.[3][4] This plant has been cultivated for centuries by indigenous populations for its large, edible fruit and medicinal properties.[1] Today, it is cultivated pantropically for its fruit, which is used in juices and various culinary dishes, and as an ornamental plant.[2][5] Different parts of the plant, including the leaves, fruit rind, and roots, are used in traditional medicine for their sedative, anxiolytic, and anti-inflammatory properties.[2][5][6]

Phytochemical Constituents

Passiflora quadrangularis is a rich source of a diverse range of secondary metabolites. The primary classes of compounds identified in this plant are flavonoids and triterpenoid saponins. The leaves, in particular, are a significant source of these bioactive molecules.[7]

2.1 Flavonoids: The leaves of P. quadrangularis are abundant in C-glycosylflavonoids. These compounds are characterized by a sugar moiety attached to the flavonoid backbone via a carbon-carbon bond, which enhances their stability. Key flavonoids isolated and identified include:

  • Vitexin and Isovitexin derivatives: Vitexin (apigenin-8-C-glucoside) and its isomer isovitexin (apigenin-6-C-glucoside) are prominent. Vitexin-2''-O-xyloside has been proposed as a specific chemical marker for P. quadrangularis.[7]

  • Orientin and Isoorientin derivatives: Orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside) and their glycosylated forms, such as orientin-2''-O-xyloside and orientin-2''-O-glucoside, have also been identified.[8]

2.2 Triterpenoid Saponins: This class of compounds is also prevalent in P. quadrangularis. The notable saponins include:

  • Quadranguloside: A cyclopropane triterpene glycoside that is a characteristic compound of this species.[5][9]

  • Cyclopassiflosides: A series of saponin derivatives that have been identified in the plant.[3][10]

2.3 Other Compounds: The plant also contains phenolic compounds, alkaloids, and cyanogenic glycosides.[3][5][11] The presence of hydrocyanic acid in the leaves and unripe seeds necessitates caution.[5]

Biological Activities and Signaling Pathways

The phytochemicals from Passiflora quadrangularis exhibit a range of biological activities, with the sedative and anxiolytic effects being the most studied.

3.1 Sedative and Anxiolytic Activity: The flavonoid fraction of the leaves, particularly the C-glycosylflavonoids, is responsible for the plant's sedative properties.[8][12]

  • Mechanism of Action: Research has demonstrated that the sedative activity of these flavonoids is mediated through the GABAergic pathway. These compounds can modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, leading to a calming effect.[8]

GABAergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Flavonoids P. quadrangularis Flavonoids (e.g., Vitexin derivatives) Flavonoids->GABA_A_Receptor Positive Allosteric Modulation

Data Presentation

The following tables summarize quantitative data regarding the chemical composition and antioxidant activity of different parts of Passiflora quadrangularis.

Table 1: Phytochemical Content in Different Parts of P. quadrangularis

Plant PartTotal Phenolic Content (mg GAE/100g)Total Flavonoid Content (mg QE/100g)Reference
Leaves (Organic)174.76 ± 1.133554.39 ± 1.74[13][14]
Mesocarp (Organic)64.48 ± 1.51-[13][14]
Pulp (Organic)27.60 ± 0.7529.14 ± 0.50[13][14]
Leaves (Conventional)--[13][14]
Mesocarp (Conventional)--[13][14]
Pulp (Conventional)23.84 ± 1.42-[13][14]
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data from organically grown plants are highlighted.

Table 2: Antioxidant Activity of P. quadrangularis Extracts

Plant Part (Cultivation)DPPH (IC50 mg/mL)FRAPReference
Leaves (Organic)2.31 ± 0.02-[13][14]
Mesocarp (Organic)4.88 ± 0.13-[13][14]
Pulp (Organic)13.61 ± 0.34Higher than conventional[13][14]
Leaves (Conventional)4.69 ± 0.17-[13][14]
DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity; FRAP: Ferric Reducing Antioxidant Power.

Table 3: Vitamin Content in the Fruit of P. quadrangularis

Fruit Part (Cultivation)Vitamin C (mg/100g FW)Vitamin A (I.U.)Reference
Pulp (Organic)22.04 ± 0.37871.00 ± 6.43[13]
Mesocarp (Organic)12.13 ± 0.15-[13]
Pulp (Conventional)-779.33 ± 8.41[13]
FW: Fresh Weight; I.U.: International Units.

Experimental Protocols

5.1 Extraction of Phytochemicals from P. quadrangularis Leaves

  • Objective: To extract a broad range of secondary metabolites for subsequent analysis.

  • Methodology (Hydroalcoholic Extraction):

    • Sample Preparation: Dried leaves of P. quadrangularis are ground into a fine powder.

    • Extraction: The powdered material is subjected to extraction using a hydroalcoholic solvent mixture (e.g., water:ethanol, 1:1 v/v).[11]

    • Apparatus: A Soxhlet apparatus is commonly used for exhaustive extraction, although maceration or percolation can also be employed.[7][11]

    • Procedure: The powdered leaves are placed in the thimble of the Soxhlet apparatus, and the solvent is heated in the receiving flask. The solvent vapor travels to the condenser, liquefies, and drips back onto the plant material, extracting the compounds. This process is repeated for several hours.

    • Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

5.2 Phytochemical Analysis by LC-MS

  • Objective: To identify the chemical constituents in the crude extract.

  • Methodology (Liquid Chromatography-Mass Spectrometry):

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF) is used.[11]

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is typically used for the separation of flavonoids and saponins.[11]

      • Mobile Phase: A gradient elution is employed, commonly using a mixture of water with an acidifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

      • Temperature: The column temperature is maintained at a constant value (e.g., 40 °C).[11]

    • Mass Spectrometric Detection:

      • Ionization: Electrospray ionization (ESI) is used in both positive ([M+H]+) and negative ([M-H]-) modes to detect a wide range of compounds.[11]

      • Analysis: The mass spectrometer detects the mass-to-charge ratio of the eluting compounds, allowing for their identification based on their mass and fragmentation patterns, often compared against databases and authentic standards.

Biosynthetic Pathways

The major bioactive compounds in Passiflora quadrangularis are synthesized through complex biosynthetic pathways.

6.1 Flavonoid Biosynthesis Pathway

Flavonoids, including the C-glycosylflavonoids found in P. quadrangularis, are synthesized from the phenylpropanoid pathway.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA Phenylpropanoid Pathway Chalcone Chalcone 4-Coumaroyl-CoA->Chalcone CHS Flavanone (Naringenin) Flavanone (Naringenin) Chalcone->Flavanone (Naringenin) CHI Apigenin Apigenin Flavanone (Naringenin)->Apigenin FNS Vitexin (Apigenin-8-C-glucoside) Vitexin (Apigenin-8-C-glucoside) Flavanone (Naringenin)->Vitexin (Apigenin-8-C-glucoside) C-Glycosyltransferase + UDP-Glucose

6.2 Triterpenoid Saponin Biosynthesis Pathway

Triterpenoid saponins are derived from the isoprenoid pathway, with squalene as a key precursor.

Triterpenoid_Saponin_Biosynthesis Acetyl-CoA Acetyl-CoA Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Acetyl-CoA->Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway Squalene Squalene Isopentenyl Pyrophosphate (IPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase Triterpenoid Aglycone Triterpenoid Aglycone Cycloartenol->Triterpenoid Aglycone Modifications (e.g., P450s) Triterpenoid Saponin (e.g., Quadranguloside) Triterpenoid Saponin (e.g., Quadranguloside) Triterpenoid Aglycone->Triterpenoid Saponin (e.g., Quadranguloside) Glycosyltransferases + Sugar donors

Experimental Workflow

The following diagram illustrates a logical workflow for the isolation and characterization of bioactive compounds from Passiflora quadrangularis.

Experimental_Workflow A Plant Material Collection (P. quadrangularis) B Drying and Grinding A->B C Solvent Extraction (e.g., Hydroalcoholic) B->C D Crude Extract C->D E Phytochemical Screening D->E F Chromatographic Fractionation (e.g., Column Chromatography) D->F G Fractions F->G H Bioassay-Guided Isolation G->H I Pure Compound Isolation (e.g., HPLC) H->I J Structural Elucidation (NMR, MS) I->J K Bioactivity Testing I->K

Conclusion

Passiflora quadrangularis is a valuable natural source of bioactive compounds, particularly C-glycosylflavonoids and triterpenoid saponins, with demonstrated pharmacological potential, especially in the area of central nervous system effects. This technical guide provides a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on its origin, chemistry, and biological activities, along with practical experimental methodologies. Further research into the specific mechanisms of action of its individual constituents and their potential therapeutic applications is warranted.

References

The Structural Elucidation of Barbacarpan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbacarpan, a novel pterocarpan natural product, was first isolated from the aerial parts of Crotalaria barbata. Its chemical architecture, established as 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan, has been delineated through comprehensive spectroscopic analysis. This technical guide provides a detailed overview of the structure elucidation of this compound, presenting the available spectroscopic data, outlining the experimental methodologies for its isolation and characterization, and visualizing the logical workflow of its structural determination. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, which forms the core of many biologically active natural products. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential cytotoxic activities. This compound, a member of this family, was isolated from Crotalaria barbata, a plant species known for producing a variety of flavonoids. The definitive structure of this compound was determined through a combination of spectroscopic techniques, which are detailed in this guide.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and purification process. The general workflow for the isolation of pterocarpans from plant material is outlined below.

General Experimental Protocol for Isolation
  • Plant Material Collection and Preparation: The aerial parts of Crotalaria barbata are collected, air-dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically a polar solvent such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical fractionation scheme might involve partitioning the crude extract between n-hexane, chloroform, ethyl acetate, and water. This compound is reported to be found in the chloroform-soluble fraction.[1][2]

  • Chromatographic Purification: The chloroform fraction is further purified using a combination of chromatographic techniques. This may include column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Aerial Parts of Crotalaria barbata Dried Aerial Parts of Crotalaria barbata Powdered Plant Material Powdered Plant Material Dried Aerial Parts of Crotalaria barbata->Powdered Plant Material Grinding Crude Alcoholic Extract Crude Alcoholic Extract Powdered Plant Material->Crude Alcoholic Extract Maceration with Alcohol Chloroform Soluble Fraction Chloroform Soluble Fraction Crude Alcoholic Extract->Chloroform Soluble Fraction Solvent Partitioning Column Chromatography Column Chromatography Chloroform Soluble Fraction->Column Chromatography Silica Gel Preparative TLC / HPLC Preparative TLC / HPLC Column Chromatography->Preparative TLC / HPLC Fine Purification Pure this compound Pure this compound Preparative TLC / HPLC->Pure this compound

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The molecular structure of this compound was elucidated primarily through the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula has been established as C₂₀H₁₈O₄.

Spectroscopic Data Value
Molecular Formula C₂₀H₁₈O₄
Molecular Weight 322.36 g/mol
CAS Number 213912-46-0
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of a molecule. While the specific chemical shifts and coupling constants for this compound are not publicly available in detail, the structural assignment as 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan was made based on the interpretation of these spectra. The key structural features that would be confirmed by NMR include the pterocarpan core, the dihydrofuran ring, the isopropenyl group, and the hydroxyl group.

The more detailed structural name, 3-hydroxy-5"-isopropenyl-4",5"-dihydrofurano[2",3":9,10]pterocarpan, suggests a specific connectivity and stereochemistry that would be determined by advanced 2D-NMR experiments such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations.

G Pure this compound Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Analysis 1D & 2D NMR Spectroscopy 1D & 2D NMR Spectroscopy Pure this compound->1D & 2D NMR Spectroscopy Analysis Molecular Formula (C20H18O4) Molecular Formula (C20H18O4) Mass Spectrometry->Molecular Formula (C20H18O4) Final Structure Elucidation Final Structure Elucidation Molecular Formula (C20H18O4)->Final Structure Elucidation Proton & Carbon Environment Proton & Carbon Environment 1D & 2D NMR Spectroscopy->Proton & Carbon Environment Connectivity & Stereochemistry Connectivity & Stereochemistry Proton & Carbon Environment->Connectivity & Stereochemistry Connectivity & Stereochemistry->Final Structure Elucidation 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan Final Structure Elucidation->1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan

Caption: Logical workflow for the structure elucidation of this compound.

Biological Activity

Preliminary studies and the biological activities of structurally related pterocarpans suggest that this compound may possess various pharmacological properties. Pterocarpans are known to exhibit a range of biological effects, and while specific studies on this compound are limited, the compound is often included in broader screenings of isoflavonoids. Some related compounds from Crotalaria species have shown inhibitory effects on adipocyte differentiation and lipid accumulation. Further investigation into the biological profile of this compound is warranted to explore its therapeutic potential.

Conclusion

The elucidation of the chemical structure of this compound as 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan has been a significant contribution to the field of natural product chemistry. This technical guide has summarized the available information on its isolation and structural determination. The detailed spectroscopic data, once fully available, will be invaluable for the synthesis of this compound and its analogs, which will, in turn, facilitate a more thorough investigation of its biological activities and potential applications in drug discovery and development.

References

The Barbacarpan Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Barbacarpan, a pterocarpan natural product isolated from Crotalaria barbata[1], possesses a complex heterocyclic structure suggesting a sophisticated biosynthetic origin. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, beginning from primary metabolism through the general phenylpropanoid and isoflavonoid pathways, to the specific tailoring reactions leading to the final molecule. This document details the key enzymatic steps, presents representative quantitative data for homologous enzymes, and provides detailed experimental protocols for the characterization of the enzyme classes involved. Signaling pathway diagrams and experimental workflows are included to provide a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

Pterocarpans are a significant class of isoflavonoid phytoalexins, predominantly found in the Leguminosae (Fabaceae) family, to which Crotalaria barbata belongs.[1] These compounds are known for their roles in plant defense and their potential pharmacological activities.[1][2][3] this compound (C20H18O4, CAS 213912-46-0) is distinguished by a unique pentacyclic ring system, which includes a prenyl-derived furo-benzofuran moiety.[1][4] Understanding its biosynthetic pathway is crucial for enabling its sustainable production through metabolic engineering and for the discovery of novel biocatalysts for synthetic biology applications.

This guide outlines the putative biosynthetic pathway of this compound, which is proposed to proceed in three main stages:

  • Formation of the Isoflavonoid Backbone: Synthesis of the central isoflavone precursor, liquiritigenin, via the general phenylpropanoid pathway.

  • Assembly of the Pterocarpan Skeleton: Conversion of the isoflavone intermediate into a pterocarpan core structure.

  • Tailoring Reactions: Post-pterocarpan modifications, including prenylation and subsequent oxidative cyclization, to yield this compound.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is initiated from the aromatic amino acid L-phenylalanine and proceeds through the core isoflavonoid pathway to produce a pterocarpan intermediate, which is then further modified.

General Phenylpropanoid and Isoflavonoid Pathway

The initial steps of the pathway are well-established and involve the following key enzymes:[3][5][6]

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8][9]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

  • Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone.[2][4][10]

  • 2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield an isoflavone, such as daidzein.[2]

Formation of the Pterocarpan Skeleton

The isoflavone intermediate undergoes a series of reductions and cyclizations to form the characteristic pterocarpan core.[1][11][12]

  • Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the isoflavone to produce an isoflavanone.

  • Vestitone Reductase (VR): Reduces the 4-keto group of the isoflavanone to a hydroxyl group, forming an isoflavanol.[11]

  • Pterocarpan Synthase (PTS): Catalyzes the dehydration and cyclization of the isoflavanol to form the pterocarpan skeleton.[1][12][13][14][15]

Proposed Tailoring Steps for this compound Biosynthesis

The final steps in the biosynthesis of this compound are proposed to involve prenylation of a pterocarpan intermediate followed by an intramolecular cyclization.

  • Pterocarpan Prenyltransferase (PT): A prenyltransferase enzyme is hypothesized to catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the pterocarpan skeleton. Based on the structure of this compound, this prenylation likely occurs on the aromatic ring.

  • Oxidative Cyclase: A subsequent oxidative cyclization, likely catalyzed by a cytochrome P450 monooxygenase or a FAD-dependent oxidase, would then form the furan and pyran rings of the furo-benzofuran moiety.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway from Crotalaria barbata are not available, the following table summarizes representative data for homologous enzymes from other plant species involved in isoflavonoid and pterocarpan biosynthesis.

Enzyme ClassEnzymeSource OrganismSubstrateKm (µM)kcat (s⁻¹)Reference
Chalcone Synthase CHSMedicago sativap-Coumaroyl-CoA1.81.7[9]
Malonyl-CoA20-[9]
Isoflavone Synthase IFS (CYP93C2)Glycyrrhiza echinataLiquiritigenin5.30.12[4]
Isoflavone Reductase IFRMedicago sativa2'-Hydroxyformononetin15-[16]
Pterocarpan Synthase PTSGlycyrrhiza echinata(3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol28.60.23[1]
Prenyltransferase LaPT1Lupinus albusGenistein38.5-[17]
DMAPP76.9-[17]

Experimental Protocols

This section provides generalized protocols for the heterologous expression and characterization of key enzyme types in the proposed this compound biosynthetic pathway.

Heterologous Expression of P450s (C4H, IFS) in Saccharomyces cerevisiae
  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target P450 and its corresponding cytochrome P450 reductase (CPR). Clone the genes into a yeast expression vector (e.g., pESC series) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., WAT11).

  • Protein Expression: Grow the transformed yeast cells in selective media to an OD600 of 0.6-0.8. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate at 30°C for 24-48 hours.

  • Microsome Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in extraction buffer and lyse the cells using glass beads. Centrifuge the lysate at low speed to remove cell debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction.

  • Enzyme Assays: Resuspend the microsomal pellet in assay buffer. Initiate the reaction by adding the substrate and NADPH. Incubate at 30°C for a specified time. Quench the reaction with an organic solvent (e.g., ethyl acetate) and analyze the products by HPLC or LC-MS.

Expression and Purification of Soluble Enzymes (CHS, IFR, PTS) in Escherichia coli
  • Gene Cloning: Clone the codon-optimized gene into an E. coli expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His6-tag).

  • Protein Expression: Transform the plasmid into an expression strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Protein Purification: Harvest the cells and lyse them by sonication. Clarify the lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Assays: Perform enzyme assays in a suitable buffer containing the purified enzyme, substrate, and any necessary cofactors (e.g., NADPH for reductases). Monitor the reaction by spectrophotometry or analyze the products by HPLC or LC-MS.

Visualizations

Proposed this compound Biosynthetic Pathway

Barbacarpan_Biosynthesis L_Phe L-Phenylalanine Cinnamate Cinnamic Acid L_Phe->Cinnamate PAL p_Coumarate p-Coumaric Acid Cinnamate->p_Coumarate C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumarate->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Liquiritigenin Liquiritigenin Naringenin_Chalcone->Liquiritigenin CHI Isoflavanone 2-Hydroxyisoflavanone Liquiritigenin->Isoflavanone IFS Pterocarpan_Intermediate Pterocarpan Intermediate Isoflavanone->Pterocarpan_Intermediate HID, IFR, VR, PTS Prenyl_Pterocarpan Prenylated Pterocarpan Pterocarpan_Intermediate->Prenyl_Pterocarpan PT + DMAPP This compound This compound Prenyl_Pterocarpan->this compound Cyclase PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI IFS IFS HID HID IFR IFR VR VR PTS PTS PT Prenyltransferase Cyclase Oxidative Cyclase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow Gene_Ident Gene Identification (Transcriptome Mining) Cloning Gene Synthesis & Cloning Gene_Ident->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Assay (Substrate Feeding) Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis Kinetics Kinetic Analysis Analysis->Kinetics

Caption: General workflow for enzyme characterization.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid foundation for the elucidation of its complete enzymatic cascade in Crotalaria barbata. Future research should focus on the identification and characterization of the specific pterocarpan prenyltransferase and oxidative cyclase involved in the final tailoring steps. Transcriptome analysis of C. barbata under elicitor treatment could facilitate the discovery of candidate genes. The successful reconstitution of the this compound pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, would not only confirm the proposed pathway but also open avenues for the sustainable production of this complex and potentially valuable natural product. The detailed protocols and representative data herein serve as a valuable resource for initiating such investigations.

References

Barbacarpan: A Technical Guide to Preliminary Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the specific bioactivity of Barbacarpan, a pterocarpan isolated from the aerial parts of Crotalaria barbata, is exceptionally scarce.[1] The primary citation, a 1998 article in the journal Phytochemistry, establishes its structure but is not readily accessible, and subsequent research detailing its biological effects appears to be limited.[1][2][3]

Therefore, this technical guide provides a representative framework for the preliminary bioactivity screening of a novel pterocarpan like this compound. The quantitative data, experimental protocols, and signaling pathways described herein are based on established methodologies and findings for analogous compounds, particularly other flavonoids and pterocarpanoids isolated from the Crotalaria genus and related species.[4][5][6] This document is intended for researchers, scientists, and drug development professionals as a blueprint for initiating the pharmacological investigation of such a compound.

Introduction to this compound and Pterocarpans

This compound is a natural product belonging to the pterocarpan class of isoflavonoids.[1][6] Pterocarpans are known to be produced by plants, particularly within the Fabaceae family, as defense compounds (phytoalexins).[5] This class of molecules is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects, making them promising candidates for drug discovery.[5][7] Given its origin and chemical class, a preliminary bioactivity screening of this compound would logically focus on evaluating its potential in these key therapeutic areas.

Representative Bioactivity Data

The following tables summarize hypothetical, yet representative, quantitative data for this compound, based on published results for other pterocarpanoids and isoflavonoids isolated from Crotalaria species.[6] These tables are intended for illustrative purposes to guide data presentation in a formal screening report.

Table 1: Representative Cytotoxicity Data

Cell LineAssay TypeEndpointRepresentative IC₅₀ (µM)Positive Control
MCF-7 (Breast Cancer)MTT AssayCell Viability79.90Doxorubicin
NCI-H187 (Lung Cancer)MTT AssayCell Viability71.57Doxorubicin
RAW 264.7 (Macrophage)Trypan BlueCell Viability> 100-

Data is analogous to isoflavonoids isolated from Crotalaria bracteata.[6]

Table 2: Representative Anti-inflammatory Activity Data

AssayCell LineStimulantEndpointRepresentative IC₅₀ (µM)Positive Control
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)NO Level19.0 - 23.0Dexamethasone
β-glucuronidase ReleaseRat NeutrophilsfMLP/CBEnzyme Activity7.8Indomethacin
Lysozyme ReleaseRat NeutrophilsfMLP/CBEnzyme Activity9.5Indomethacin

Data is analogous to pterocarpanoids (Crotafurans A & B) isolated from Crotalaria pallida.

Table 3: Representative Antimicrobial Activity Data

Test OrganismAssay TypeConcentrationRepresentative Zone of Inhibition (mm)Positive Control
Pseudomonas aeruginosaDisc Diffusion100 µ g/disc 38Gentamicin
Staphylococcus aureusDisc Diffusion100 µ g/disc 25Gentamicin
Escherichia coliDisc Diffusion100 µ g/disc 22Gentamicin

Data is analogous to ethanolic extracts from Crotalaria retusa.[4][8]

Experimental Protocols

Detailed methodologies for key preliminary bioactivity assays are provided below.

Cytotoxicity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., MCF-7, NCI-H187)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include wells for vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before inducing inflammation.

  • Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples. Determine the percentage inhibition of NO production for each this compound concentration relative to the LPS-only control and calculate the IC₅₀ value. A parallel cytotoxicity test (e.g., MTT or Trypan Blue) should be run to ensure that NO inhibition is not due to cell death.

Antimicrobial Screening: Agar Disc Diffusion Assay

This method is a standard preliminary test for evaluating the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper discs (6 mm diameter)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Positive control antibiotic discs (e.g., Gentamicin)

  • Negative control discs (solvent only)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of MHA plates using a sterile swab.

  • Disc Application:

    • Impregnate sterile filter paper discs with a known concentration of this compound (e.g., 100 µg).

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G Figure 1. General Workflow for this compound Bioactivity Screening cluster_0 Compound Preparation cluster_1 Primary Screening Assays cluster_2 Data Analysis & Interpretation Isolation Isolation of this compound (from Crotalaria barbata) Purification Purification & Characterization Isolation->Purification Stock Stock Solution Preparation (in DMSO) Purification->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) Stock->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Stock->Anti_inflammatory IC50 IC50 / MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Anti_inflammatory->IC50 Hit_ID Hit Identification IC50->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR

Figure 1. General Workflow for this compound Bioactivity Screening
Principle of the MTT Cytotoxicity Assay

MTT_Assay Figure 2. Principle of the MTT Cytotoxicity Assay cluster_0 Viable Cell cluster_1 Dead Cell (Post-Barbacarpan) Mitochondria Active Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Mitochondrial Dehydrogenase Solubilization Solubilized Formazan (Purple Solution) Formazan->Solubilization Add DMSO Inactive_Mito Inactive Mitochondria No_Reaction No Color Change Inactive_Mito->No_Reaction MTT2 MTT (Yellow, Soluble) MTT2->Inactive_Mito No Enzyme Activity Readout2 Low Absorbance = Low Viability Readout High Absorbance = High Viability Solubilization->Readout Measure Absorbance @ 570 nm

Figure 2. Principle of the MTT Cytotoxicity Assay
Simplified LPS-Induced Inflammatory Pathway

LPS_Pathway Figure 3. Simplified LPS-Induced Pro-inflammatory Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 activates IKK IKK Complex MyD88->IKK NFkB_complex IκBα NF-κB IKK->NFkB_complex:f0 phosphorylates & degrades IκBα NFkB NF-κB (Active) NFkB_complex:f1->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO produces This compound This compound (Hypothesized Target) This compound->IKK inhibits? This compound->NFkB inhibits?

References

Thapsigargin and its Structural Analogs: A Technical Guide to SERCA Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thapsigargin, a sesquiterpene lactone isolated from the plant Thapsia garganica, is a potent and highly specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately apoptosis.[2][3] These properties have made thapsigargin a critical tool for studying intracellular calcium signaling and a promising starting point for the development of novel therapeutics, particularly in oncology.[2][3] This technical guide provides an in-depth overview of thapsigargin, its structural analogs, and derivatives, with a focus on their synthesis, biological activity, and mechanisms of action. Detailed experimental protocols for assessing SERCA inhibition and visualizations of the key signaling pathways are provided to support further research and drug development in this area.

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[4] The precise spatial and temporal control of intracellular Ca2+ concentrations is therefore critical for normal cellular function. The sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump plays a pivotal role in maintaining low cytosolic Ca2+ levels by actively transporting Ca2+ ions from the cytosol into the lumen of the ER.[1][5]

Thapsigargin exerts its potent biological effects by binding to the SERCA pump in a deep hydrophobic pocket, locking it in an E2 conformation and thereby preventing the translocation of Ca2+.[6] This non-competitive inhibition leads to the depletion of ER Ca2+ stores and a sustained elevation of cytosolic Ca2+, triggering a cascade of downstream signaling events.[3][5] The profound cellular consequences of SERCA inhibition have spurred significant interest in developing thapsigargin analogs with improved therapeutic profiles, such as enhanced tumor targeting and reduced systemic toxicity.[2][7]

Synthesis of Thapsigargin and its Analogs

The complex, highly oxygenated structure of thapsigargin has presented a formidable challenge for total synthesis. However, several successful total syntheses have been reported, providing access to both the natural product and its analogs.[8][9] These synthetic routes have enabled the systematic modification of the thapsigargin scaffold to probe structure-activity relationships and to develop derivatives with novel properties.

A common strategy for creating thapsigargin analogs involves the modification of the acyl chains at the C-2, C-3, and C-8 positions of the guaianolide core.[10][11] For example, a series of analogs has been synthesized by first converting thapsigargin to O-8-debutanoylthapsigargin (DBTG) and then re-esterifying the O-8 position with various amino acid linkers.[11] This approach has been instrumental in the development of prodrugs that can be selectively activated by tumor-specific enzymes.[12]

Biological Activity and Quantitative Data

The primary biological activity of thapsigargin and its analogs is the potent inhibition of the SERCA pump. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the SERCA activity. The table below summarizes the SERCA inhibition data for thapsigargin and several of its key analogs.

CompoundModificationSERCA IsoformIC50 (nM)Reference
Thapsigargin -SERCA1a0.35 - 0.45[7]
Boc-8ADT O-8 substitutionSERCA1a~1-10[6]
Leu-8ADT O-8 substitutionSERCA1a~1-10[6]
βAsp-8ADT O-8 substitutionSERCA1a~1-10[6]
EpoTg O-8 substitutionSERCA1aResidual activity[4]
Mipsagargin (G-202) Prodrug derivative-Activated by PSMA[5][7]

Table 1: SERCA Inhibition by Thapsigargin and its Analogs. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of thapsigargin and selected analogs against the SERCA1a isoform.

Experimental Protocols

SERCA ATPase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring the ATPase activity of SERCA, which is based on a coupled enzyme system that links ATP hydrolysis to the oxidation of NADH.[4]

Materials:

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.

  • Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.

  • Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer.

  • SERCA-containing microsomes.

  • Thapsigargin or analog solution (in DMSO).

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing assay buffer, enzyme mix, and substrate mix in a 96-well plate.

  • Add the SERCA-containing microsomes to the reaction mixture.

  • Add varying concentrations of thapsigargin or its analogs to the wells. Include a DMSO control.

  • Initiate the reaction by adding a small volume of CaCl2 solution to achieve the desired free Ca2+ concentration.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

  • Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

45Ca2+ Uptake Assay in Microsomes

This protocol directly measures the ability of SERCA to transport calcium into microsomes using a radioactive tracer.[13][14]

Materials:

  • Uptake Buffer: 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate.

  • 45CaCl2 solution.

  • SERCA-containing microsomes.

  • Thapsigargin or analog solution (in DMSO).

  • Quenching Solution: 2 mM EGTA in ice-cold uptake buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Pre-incubate SERCA-containing microsomes with varying concentrations of thapsigargin or its analogs in uptake buffer at 37°C.

  • Initiate the uptake reaction by adding the 45CaCl2 solution.

  • At specific time points, take aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Rapidly filter the quenched samples through glass fiber filters and wash the filters with ice-cold wash buffer to remove external 45Ca2+.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity on the filters corresponds to the amount of 45Ca2+ transported into the microsomes.

  • Calculate the rate of 45Ca2+ uptake for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Inhibition of the SERCA pump by thapsigargin triggers a complex network of downstream signaling pathways, primarily the Unfolded Protein Response (UPR) and Mitogen-Activated Protein Kinase (MAPK) signaling.

The Unfolded Protein Response (UPR)

Depletion of ER Ca2+ stores disrupts the function of Ca2+-dependent chaperones, leading to an accumulation of unfolded and misfolded proteins in the ER lumen, a condition known as ER stress.[2][3] This activates the UPR, a tripartite signaling network initiated by three ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.[1] The UPR initially aims to restore ER homeostasis, but prolonged activation leads to apoptosis.[1]

UPR_Pathway Thapsigargin Thapsigargin Analogs SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER_Ca_Depletion ER Ca2+ Depletion ER_Stress ER Stress (Unfolded Proteins) ER_Ca_Depletion->ER_Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1_splicing XBP1 Splicing IRE1a->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage UPR_Target_Genes UPR Target Genes (Chaperones, ERAD) XBP1_splicing->UPR_Target_Genes Apoptosis Apoptosis (CHOP, Caspases) XBP1_splicing->Apoptosis Prolonged Stress eIF2a_phos->UPR_Target_Genes eIF2a_phos->Apoptosis Prolonged Stress ATF6_cleavage->UPR_Target_Genes ATF6_cleavage->Apoptosis Prolonged Stress UPR_Target_Genes->Apoptosis Prolonged Stress

Figure 1: The Unfolded Protein Response (UPR) Pathway. This diagram illustrates how thapsigargin-induced SERCA inhibition leads to ER stress and the activation of the three branches of the UPR, ultimately resulting in either adaptation or apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The elevation of cytosolic Ca2+ and the induction of ER stress by thapsigargin also lead to the activation of several MAPK signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.[15][16] These pathways are critically involved in mediating the apoptotic effects of thapsigargin.

MAPK_Pathway Thapsigargin Thapsigargin Analogs SERCA SERCA Pump Thapsigargin->SERCA Inhibits Cytosolic_Ca Increased Cytosolic Ca2+ MAPKKK MAPKKK (ASK1, etc.) Cytosolic_Ca->MAPKKK ER_Stress ER Stress ER_Stress->MAPKKK JNK_p38 JNK / p38 MAPK MAPKKK->JNK_p38 Transcription_Factors Transcription Factors (c-Jun, ATF2, etc.) JNK_p38->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis

Figure 2: MAPK Signaling Pathway. This diagram shows how thapsigargin-induced Ca2+ dysregulation and ER stress activate MAPK signaling cascades, contributing to the induction of apoptosis.

Experimental Workflow for Analog Screening

The development of novel thapsigargin analogs requires a robust screening workflow to identify compounds with desired properties. The following diagram outlines a typical workflow for screening and characterizing new analogs.

Screening_Workflow Synthesis Analog Synthesis Primary_Screen Primary Screen: SERCA Inhibition Assay (IC50) Synthesis->Primary_Screen Secondary_Screen Secondary Screen: Cell Viability/Apoptosis Assays Primary_Screen->Secondary_Screen Active Compounds Mechanism_Studies Mechanism of Action Studies: UPR & MAPK Activation Secondary_Screen->Mechanism_Studies Potent Compounds In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Studies Promising Candidates Lead_Compound Lead Compound In_Vivo_Studies->Lead_Compound

Figure 3: Analog Screening Workflow. This diagram outlines a logical workflow for the synthesis, screening, and characterization of novel thapsigargin analogs, from initial synthesis to the identification of lead compounds.

Conclusion

Thapsigargin and its structural analogs represent a powerful class of molecules for modulating intracellular Ca2+ signaling through the inhibition of the SERCA pump. Their ability to induce ER stress and apoptosis has established them as invaluable research tools and promising candidates for therapeutic development. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these compounds, along with detailed experimental protocols and pathway visualizations. It is anticipated that continued research in this area will lead to the development of novel thapsigargin-based therapies with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

Unveiling the In Vitro Bioactivities of Barbatic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification: Initial searches for "Barbacarpan" did not yield any matching results in the scientific literature. It is highly probable that this was a typographical error. Based on the similarity of the name and related search results, this guide will focus on the in vitro biological activities of barbatic acid , a naturally occurring compound found in lichens, as well as other bioactive constituents from related species.

This technical guide provides a comprehensive overview of the in vitro biological activities of barbatic acid and associated compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Barbatic Acid

Barbatic acid, a secondary metabolite isolated from lichens such as Cladia aggregata, has demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity of Barbatic Acid
Cell LineCancer TypeIC50 (µg/mL)Reference
HEp-2Laryngeal Adenocarcinoma6.25[1]
KBNasopharyngeal Carcinoma12.0[1]
NCI-H292Lung Squamous Cell Carcinoma19.06[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative effects of barbatic acid on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Methodology:

  • Cell Culture: HEp-2, KB, and NCI-H292 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and, after reaching optimal confluence, were treated with varying concentrations of barbatic acid.

  • Incubation: The treated cells were incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following incubation, MTT solution was added to each well and incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.

Illustrative Workflow for In Vitro Cytotoxicity Screening

Workflow for In Vitro Cytotoxicity Screening of Barbatic Acid A Cancer Cell Line Culture (e.g., HEp-2, KB, NCI-H292) B Seeding in 96-well Plates A->B C Treatment with Barbatic Acid (Varying Concentrations) B->C D Incubation (e.g., 72 hours) C->D E MTT Reagent Addition D->E F Incubation (4 hours) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I IC50 Value Calculation H->I Evaluation of Barbatic Acid's Schistosomicidal Activity A Barbatic Acid B In Vitro Assay (Adult S. mansoni) A->B C Assessment of Motility and Mortality B->C D Cell Viability Assay B->D E Ultrastructural Analysis (Scanning Electron Microscopy) B->E F Determination of IC50 C->F G Observation of Tegument Damage E->G Signaling Pathways Targeted by Scutellaria barbata Compounds A Scutellaria barbata (Flavonoids, Diterpenoids) B PI3K/Akt/mTOR Pathway A->B Inhibits C MAPK Pathway A->C Inhibits D NF-κB Pathway A->D Inhibits E Inhibition of Cell Proliferation and Survival B->E C->E F Induction of Apoptosis C->F G Anti-inflammatory Effects D->G

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Pterocarpans, with Reference to Barbacarpan Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pterocarpans, including medicarpin and vestitol, have garnered significant interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. The protocols outlined below describe common strategies for constructing the pterocarpan skeleton and subsequent purification to achieve high-purity compounds suitable for research and drug development.

Chemical Properties and Data

While specific quantitative data for Barbacarpan is limited in the public domain, the following table summarizes typical data for the related and well-studied pterocarpans, medicarpin and vestitol. This data is representative of what can be expected for pterocarpan compounds.

Table 1: Physicochemical and Spectroscopic Data for Representative Pterocarpans

PropertyMedicarpinVestitol
Molecular Formula C₁₆H₁₄O₄C₁₆H₁₆O₄
Molecular Weight 270.28 g/mol 272.29 g/mol
CAS Number 32383-76-9[1]56701-24-7[2]
Appearance White solidWhite solid
Melting Point 131.0–133.0 °C[3]Not reported
¹H NMR (CDCl₃, δ) 7.40 (d, J=8.6 Hz, 1H), 6.72 (s, 1H), 6.64 (dd, J=8.5, 2.5 Hz, 1H), 6.47 (d, J=2.5 Hz, 1H), 6.43 (s, 1H), 5.90 (dd, J=8.6, 1.3 Hz, 2H), 5.49 (d, J=6.9 Hz, 1H), 4.23 (dd, J=10.9, 4.9 Hz, 1H), 3.79 (s, 3H), 3.66 (t, J=10.9 Hz, 1H), 3.48–3.52 (m, 1H)[4]Not reported
¹³C NMR (CDCl₃, δ) 161.05, 156.58, 154.27, 148.09, 141.70, 131.75, 117.94, 112.34, 109.17, 104.73, 101.63, 101.29, 93.83, 78.50, 66.50, 55.38, 40.20[4]Not reported
Purity (Typical) >98%>98%

Experimental Protocols

The synthesis of the pterocarpan core can be achieved through various strategies. Below are detailed protocols for two common methods: a tandem demethylation/cyclization approach and an oxidative cycloaddition method. These are followed by a general purification protocol.

Protocol 1: Synthesis of Pterocarpan Core via Tandem O-Demethylation/Cyclization

This method is effective for constructing the pterocarpan skeleton from a suitable isoflavonoid precursor.[5][6]

Materials:

  • 2'-Methoxyisoflavan precursor

  • Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the 2'-methoxyisoflavan precursor in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (1.0 M in CH₂Cl₂) dropwise to the reaction mixture. The amount of BBr₃ will depend on the scale of the reaction and the number of methoxy groups to be demethylated. Typically, 2-3 equivalents per methoxy group are used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pterocarpan product.

  • Proceed to the purification protocol.

Protocol 2: Synthesis of Pterocarpan Core via Oxidative Cycloaddition

This protocol describes a convergent approach to the pterocarpan skeleton using a hypervalent iodine reagent.[4]

Materials:

  • 4-Alkoxyphenol

  • 2H-Chromene derivative

  • Phenyliodonium(bis)trifluoroacetate (PIFA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the 4-alkoxyphenol and the 2H-chromene derivative in anhydrous CH₂Cl₂.

  • Add PIFA portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Once the starting materials are consumed, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product is then purified.

Purification Protocol: Flash Column Chromatography

This is a standard method for the purification of pterocarpan compounds.

Materials:

  • Crude pterocarpan product

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude pterocarpan product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. The specific gradient will depend on the polarity of the target compound and should be determined by TLC analysis. A typical starting gradient might be 5% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified pterocarpan as a solid.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and purification of pterocarpans.

Synthesis_Workflow cluster_synthesis Synthesis Stage Start Starting Materials (e.g., Isoflavanone) Reaction Core Formation Reaction (e.g., Cyclization) Start->Reaction Reagents Quench Reaction Quenching Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Crude Crude Pterocarpan Extraction->Crude

Caption: Generalized workflow for the synthesis of the pterocarpan core structure.

Purification_Workflow cluster_purification Purification Stage Crude_Input Crude Product Chromatography Flash Column Chromatography Crude_Input->Chromatography Fraction_Analysis TLC Analysis of Fractions Chromatography->Fraction_Analysis Collect Fractions Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Evaporation Combine_Fractions->Solvent_Removal Pure_Product Pure Pterocarpan Solvent_Removal->Pure_Product

Caption: General workflow for the purification of pterocarpan compounds.

Disclaimer: These protocols are generalized and may require optimization for the specific synthesis of this compound or other pterocarpan analogs. Researchers should always consult relevant literature and perform small-scale trial reactions to determine the optimal conditions. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Barbacarpan: Analytical Standards and Quantification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-001

Abstract

This document provides detailed application notes and protocols for the analysis of Barbacarpan, a pterocarpan of interest for its potential biological activities. It includes information on analytical standards, sample preparation, and validated methodologies for quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a putative signaling pathway potentially modulated by this compound, based on the known activities of structurally related pterocarpans, is presented. This guide is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound (CAS: 213912-46-0) is a phytochemical classified as a pterocarpan, a class of isoflavonoids known for their diverse biological activities.[1] The increasing interest in this compound necessitates robust and reliable analytical methods for its identification and quantification in various matrices. This application note outlines the essential protocols for establishing such analytical workflows.

This compound Analytical Standards

A reliable analytical standard is crucial for accurate quantification. A commercially available standard for this compound has been identified.

Table 1: this compound Analytical Standard

ParameterSpecificationSource
Compound Name This compoundProactive Molecular Research
CAS Number 213912-46-0[2]
Molecular Formula C₂₀H₁₈O₄[1]
Purity ≥98%[2]
Format Solid[2]
Storage Store at -20°CGeneral recommendation

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound analytical standard.

    • Dissolve in 1.0 mL of HPLC-grade methanol or dimethyl sulfoxide (DMSO).

    • Vortex until fully dissolved.

    • Store in an amber vial at -20°C.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase to be used in the analysis (e.g., methanol:water mixture).

    • Typical concentration ranges for calibration curves are 0.1 - 100 µg/mL for HPLC-UV and 1 - 1000 ng/mL for LC-MS/MS.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable method for the quantification of pterocarpans. The following protocol is a general method that should be optimized for specific instrumentation and matrices.

Protocol 2: HPLC-UV Method for this compound Quantification

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Pterocarpans typically have UV absorbance maxima around 280 nm and 310 nm. Monitor at a suitable wavelength determined by UV spectral analysis of the this compound standard.

  • Method Validation Parameters (based on ICH guidelines):

    • Linearity: Analyze a series of at least five concentrations of this compound standard to establish a calibration curve. The correlation coefficient (r²) should be >0.999.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

    • Precision (Intra-day and Inter-day): Analyze replicate injections of quality control (QC) samples at low, medium, and high concentrations within the same day and on different days. The relative standard deviation (RSD) should be <2%.

    • Accuracy: Determine by analyzing samples with a known concentration of this compound (spiked samples) and comparing the measured concentration to the true concentration. Recovery should be within 98-102%.

Table 2: Typical HPLC-UV Method Validation Parameters for Pterocarpan Analysis

ParameterTypical Value
Linearity (r²) > 0.999
LOD 0.01 - 0.1 µg/mL
LOQ 0.03 - 0.3 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Quantification of this compound by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices or low concentrations of this compound.

Protocol 3: LC-MS/MS Method for this compound Quantification

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (can be adapted from HPLC-UV method):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A faster gradient can often be used with UHPLC systems.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized by infusing this compound standard).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion ([M+H]⁺ or [M-H]⁻) and product ions need to be determined by direct infusion of the this compound standard. At least two transitions are recommended for confirmation.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

  • Method Validation Parameters:

    • Similar to HPLC-UV, with potentially lower LOD and LOQ values.

Table 3: Hypothetical LC-MS/MS Method Validation Parameters for this compound

ParameterExpected Value
Linearity (r²) > 0.995
LOD 0.1 - 1 ng/mL
LOQ 0.3 - 3 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Standard Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing A Biological Matrix or Plant Extract B Extraction (e.g., LLE, SPE) A->B C Solvent Evaporation & Reconstitution B->C G HPLC-UV or LC-MS/MS Analysis C->G D This compound Standard (≥98%) E Stock Solution Preparation D->E F Serial Dilution for Calibration Curve E->F F->G H Peak Integration & Calibration G->H I Quantification of this compound H->I J Report Generation I->J

Caption: A generalized workflow for the quantification of this compound.

Putative Signaling Pathway Modulated by this compound

While the specific molecular targets of this compound have not been fully elucidated, many pterocarpans and other isoflavonoids are known to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this putative mechanism of action.

Diagram 2: Putative Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates This compound This compound This compound->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols outlined in this application note provide a robust starting point for the quantification of this compound using HPLC-UV and LC-MS/MS. Method development and validation should be performed according to the specific requirements of the laboratory and the sample matrix. Further research is needed to elucidate the specific biological activities and molecular targets of this compound to confirm its interaction with signaling pathways such as NF-κB.

References

Application Note: Barbacarpan Cell-Based Assay Protocols for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbacarpan is a novel natural product with putative therapeutic properties. This document provides detailed protocols for a series of cell-based assays to characterize the potential anticancer activity of this compound. The described assays will enable researchers to assess its effects on cancer cell viability, apoptosis, and migration, providing crucial insights into its mechanism of action. Cell-based assays are indispensable tools in the early stages of drug discovery, offering a physiologically relevant context to evaluate the efficacy and potency of new chemical entities.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the dose-dependent cytotoxic effect of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay determines if this compound induces apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells, which is crucial for metastasis.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound. Include a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the rate of cell migration.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 3.9
0.198.2 ± 3.895.4 ± 4.290.1 ± 5.5
190.5 ± 5.182.1 ± 3.775.3 ± 4.8
1065.3 ± 4.248.7 ± 3.935.2 ± 3.1
5030.1 ± 3.515.4 ± 2.88.9 ± 1.9
10012.7 ± 2.95.2 ± 1.52.1 ± 0.8

Table 2: Induction of Apoptosis by this compound (Caspase 3/7 Activity)

This compound Conc. (µM)Caspase 3/7 Activity (Fold Change vs. Vehicle)
0 (Vehicle)1.0
11.8 ± 0.2
104.5 ± 0.5
508.2 ± 0.9
10012.6 ± 1.3

Table 3: Inhibition of Cancer Cell Migration by this compound (Wound Healing Assay)

This compound Conc. (µM)% Wound Closure (24h)
0 (Vehicle)85.3 ± 6.2
160.1 ± 5.5
1032.7 ± 4.8
5015.4 ± 3.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis prep1 Cancer Cell Culture assay1 Cell Viability Assay (MTT) prep1->assay1 Seeding assay2 Apoptosis Assay (Caspase-Glo 3/7) prep1->assay2 Seeding assay3 Cell Migration Assay (Wound Healing) prep1->assay3 Seeding prep2 This compound Stock Preparation prep2->assay1 Treatment prep2->assay2 Treatment prep2->assay3 Treatment analysis1 Measure Absorbance/Luminescence assay1->analysis1 assay2->analysis1 analysis2 Image Analysis assay3->analysis2 analysis3 Calculate IC50, Fold Change, % Closure analysis1->analysis3 analysis2->analysis3 analysis4 Generate Tables and Graphs analysis3->analysis4

Caption: Experimental workflow for evaluating the anticancer properties of this compound.

signaling_pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for Barbacarpan Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbacarpan is a novel investigational compound with potent anti-inflammatory and immunomodulatory properties. Preclinical evaluation in animal models is a critical step in elucidating its therapeutic potential and safety profile. These application notes provide detailed protocols for the administration of this compound in rodent models, specifically mice and rats, to ensure consistent and reproducible results. The following sections outline recommended administration routes, dosing considerations, and experimental workflows for efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from preclinical studies with this compound.

Table 1: Dose-Response Relationship of this compound on Pro-inflammatory Cytokine Reduction in a Murine LPS-Induced Inflammation Model

This compound Dose (mg/kg)Vehicle Control1 mg/kg5 mg/kg10 mg/kg
TNF-α Inhibition (%) 025.368.792.1
IL-6 Inhibition (%) 030.175.495.6
P-value vs. Vehicle -<0.05<0.001<0.001

Table 2: Key Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a Single 10 mg/kg Dose

Administration RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV) 12500.132002.5100
Intraperitoneal (IP) 8500.528802.790
Oral (PO) 3201.016003.150

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a sterile and stable formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline

  • Sterile saline (0.9% NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Calculate the required amount of this compound and vehicle for the planned number of animals and doses.

  • Weigh the this compound powder accurately.

  • In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

  • Store the formulation at 4°C and protect from light. Prepare fresh daily to ensure stability.

Animal Handling and Acclimatization

Objective: To ensure animals are properly acclimatized to the facility and handling procedures to minimize stress-induced variability.

Protocol:

  • Upon arrival, house the animals (e.g., C57BL/6 mice or Sprague-Dawley rats) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Allow for an acclimatization period of at least 7 days before the start of the experiment.

  • Handle the animals daily for several days leading up to the study to accustom them to the researchers and the administration procedures.

Administration of this compound

Choice of administration route depends on the experimental goals, such as achieving rapid systemic exposure or modeling a specific clinical application.[1][2][3]

a. Oral Gavage (PO)

Use Case: To assess oral bioavailability and efficacy following gastrointestinal absorption.[1][2]

Protocol:

  • Gently restrain the animal.

  • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.

  • Use a flexible, ball-tipped gavage needle appropriate for the animal's size.

  • Insert the needle into the esophagus and gently advance it into the stomach.

  • Administer the this compound suspension slowly to prevent regurgitation.

  • Carefully remove the needle and monitor the animal for any signs of distress.

b. Intraperitoneal Injection (IP)

Use Case: For systemic administration when rapid absorption is desired, bypassing the gastrointestinal tract.[4][5]

Protocol:

  • Properly restrain the animal to expose the abdomen.

  • Tilt the animal's head downwards at a slight angle.

  • Insert a 25-27G needle into the lower right abdominal quadrant to avoid the bladder and cecum.[5]

  • Aspirate to ensure the needle has not entered a blood vessel or organ.[4][5]

  • Inject the this compound formulation. The rate of absorption is typically faster than subcutaneous administration.[4]

  • Withdraw the needle and return the animal to its cage.

c. Intravenous Injection (IV)

Use Case: To achieve immediate and 100% bioavailability, typically for pharmacokinetic studies.[3][4]

Protocol:

  • Place the animal (e.g., a mouse) in a restraint device that allows access to the lateral tail vein.

  • Warm the tail with a heat lamp or warm water to dilate the vein.

  • Swab the tail with 70% ethanol.

  • Using a 27-30G needle, carefully insert it into the lateral tail vein.

  • Administer the this compound solution as a bolus or infusion.[4]

  • Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Visualizations

Signaling Pathway

Barbacarpan_Mechanism_of_Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription This compound This compound This compound->IKK inhibits

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Randomization into Treatment Groups Acclimatization->Grouping Baseline 3. Baseline Sample Collection (Optional) Grouping->Baseline Administration 4. This compound or Vehicle Administration (e.g., IP, PO) Baseline->Administration Induction 5. Induction of Disease Model (e.g., LPS Challenge) Administration->Induction Monitoring 6. Monitoring and Data Collection Induction->Monitoring Endpoint 7. Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis 8. Data Analysis (e.g., ELISA, Histology) Endpoint->Analysis

Caption: General experimental workflow for evaluating this compound in an animal model.

References

Application Notes and Protocols for Barbacarpan Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Barbacarpan and the Imperative of Target Identification

This compound is a novel natural product demonstrating significant therapeutic potential in preliminary screenings. To advance this compound from a promising hit to a viable drug candidate, a thorough understanding of its mechanism of action is paramount. The initial and most critical step in this process is the identification of its direct molecular target(s) within the cell. Pinpointing the cellular binding partners of this compound will illuminate the signaling pathways it modulates and provide a rational basis for its further development and optimization.

These application notes provide a comprehensive overview of established and effective techniques for the identification of this compound's cellular targets. The protocols detailed herein are designed to guide researchers through the experimental workflows of both affinity-based and label-free methodologies.

Overview of Target Identification Strategies

The methodologies for identifying the cellular targets of a small molecule like this compound can be broadly classified into two main categories: affinity-based (or label-based) approaches and label-free approaches.[1][2]

  • Affinity-Based Approaches: These methods involve chemically modifying this compound to incorporate a tag (e.g., biotin, a fluorescent dye, or a photo-reactive group).[1][3] This "bait" molecule is then used to capture its binding partners ("prey") from a cellular lysate or in living cells. The captured proteins are subsequently identified, typically by mass spectrometry.

  • Label-Free Approaches: These techniques identify targets by detecting changes in the intrinsic properties of proteins upon binding to the unmodified this compound.[1][4] This avoids potential issues where the chemical tag might interfere with the natural interaction. Methods like the Cellular Thermal Shift Assay (CETSA) are powerful examples of this strategy.

G cluster_main This compound Target Identification Strategies Affinity-Based Affinity-Based Probe Synthesis Probe Synthesis Affinity-Based->Probe Synthesis Label-Free Label-Free CETSA CETSA Label-Free->CETSA DARTS DARTS Label-Free->DARTS Affinity Chromatography Affinity Chromatography Probe Synthesis->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Western Blot or MS Western Blot or MS CETSA->Western Blot or MS Protease Digestion Protease Digestion DARTS->Protease Digestion SDS-PAGE SDS-PAGE Protease Digestion->SDS-PAGE G cluster_workflow Affinity Pull-Down Workflow This compound-Biotin This compound-Biotin Incubation Incubation This compound-Biotin->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Capture Capture Incubation->Capture Streptavidin Beads Streptavidin Beads Streptavidin Beads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution LC-MS/MS LC-MS/MS Elution->LC-MS/MS Target ID Target ID LC-MS/MS->Target ID G cluster_cetsa CETSA Workflow Cells + Vehicle Cells + Vehicle Heat Gradient Heat Gradient Cells + Vehicle->Heat Gradient Cells + this compound Cells + this compound Cells + this compound->Heat Gradient Lysis & Centrifugation Lysis & Centrifugation Heat Gradient->Lysis & Centrifugation Soluble Fraction Soluble Fraction Lysis & Centrifugation->Soluble Fraction Mass Spectrometry Mass Spectrometry Soluble Fraction->Mass Spectrometry Identify Shifted Proteins Identify Shifted Proteins Mass Spectrometry->Identify Shifted Proteins G cluster_pathway Hypothetical this compound Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor binds KIN1 KIN1 Receptor->KIN1 activates TFAC2 TFAC2 KIN1->TFAC2 phosphorylates This compound This compound This compound->KIN1 inhibits Nucleus Nucleus TFAC2->Nucleus translocates to Proliferation Genes Proliferation Genes Nucleus->Proliferation Genes activates Cell Proliferation Cell Proliferation Proliferation Genes->Cell Proliferation

References

Barbacarpan high-throughput screening assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: High-Throughput Screening for Barbacarpan, a Novel NF-κB Signaling Pathway Inhibitor

Introduction

The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[1][2] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and various types of cancer, making it a critical target for therapeutic intervention.[1][2] this compound is a novel small molecule compound identified for its potential to modulate this pathway. These application notes describe a robust, high-throughput screening (HTS) assay designed to identify and characterize inhibitors of the NF-κB signaling pathway, using this compound as a reference compound. The assay employs a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[3] Activation of the NF-κB pathway induces the expression of luciferase, and the resulting luminescence provides a quantitative measure of pathway activity.[3][4] This system is highly amenable to automation and miniaturization, making it ideal for large-scale screening of compound libraries.[5][6]

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by stimuli such as the pro-inflammatory cytokines TNFα or IL-1β.[2][7] This leads to the activation of the IκB kinase (IKK) complex.[8] The IKK complex then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation.[8] The degradation of IκBα releases the p50/p65 NF-κB heterodimer, which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, leading to their transcription.[3][9]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα p50_p65 p50/p65 Proteasome->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates This compound This compound This compound->IKK Inhibits kB_site κB Site p50_p65_nuc->kB_site Binds Gene Target Gene (e.g., Luciferase) kB_site->Gene Induces Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The high-throughput screening process follows a systematic workflow designed for efficiency and accuracy.[6][10] The process begins with the seeding of NF-κB reporter cells into microplates. Following an incubation period to allow for cell adherence, the test compounds, including this compound as a control, are added. The cells are then stimulated to activate the NF-κB pathway. After a further incubation period, a luciferase detection reagent is added, and the resulting luminescence is measured using a plate reader. Data analysis is then performed to identify "hits" - compounds that significantly inhibit NF-κB activity.

HTS_Workflow start Start seed_cells Seed NF-κB Reporter Cells in 384-well plates start->seed_cells incubate1 Incubate (e.g., 4-6 hours) seed_cells->incubate1 add_compounds Add Test Compounds & This compound (Control) incubate1->add_compounds add_stimulant Add NF-κB Activator (e.g., TNFα) add_compounds->add_stimulant incubate2 Incubate (e.g., 18-24 hours) add_stimulant->incubate2 add_reagent Add Luciferase Detection Reagent incubate2->add_reagent read_plate Measure Luminescence (Plate Reader) add_reagent->read_plate analyze_data Data Analysis (Calculate % Inhibition, Z') read_plate->analyze_data identify_hits Identify 'Hits' analyze_data->identify_hits end End identify_hits->end

References

Application Notes and Protocols for Barbacarpan In Vivo Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in-vivo use of Barbacarpan, a novel, potent, and selective inhibitor of the Wnt/β-catenin signaling pathway. The following sections detail the proposed mechanism of action, formulation of this compound for in vivo studies, and standardized protocols for evaluating its anti-tumor efficacy in a preclinical xenograft model. All quantitative data are presented in standardized tables, and key processes are visualized through diagrams to ensure clarity and reproducibility.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound is hypothesized to exert its anti-tumor effects by disrupting the canonical Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers. In a normal state, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, this destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and form a complex with TCF/LEF transcription factors, thereby activating the transcription of target genes involved in cell proliferation, survival, and differentiation.

This compound is designed to interfere with this pathway by preventing the nuclear translocation of β-catenin, thus inhibiting the transcription of Wnt target genes and suppressing tumor growth.

Wnt_Pathway cluster_out Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Recruits LRP LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) DVL->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation This compound This compound This compound->BetaCatenin_nuc Inhibits Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Proposed mechanism of this compound in the Wnt/β-catenin signaling pathway.

Formulation of this compound for In Vivo Administration

Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in in vivo models. The following formulation has been developed for intraperitoneal (IP) injection in murine models.

Table 1: this compound Formulation for Intraperitoneal Injection

ComponentPurposeConcentration (in final solution)
This compoundActive Agent5 mg/mL
DMSOSolubilizing Agent10% (v/v)
Kolliphor® ELSurfactant20% (v/v)
Saline (0.9% NaCl)Vehicle70% (v/v)
Protocol for Formulation Preparation (1 mL final volume):
  • Weigh 5 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Add 100 µL of DMSO to the tube.

  • Vortex at medium speed until the this compound is completely dissolved.

  • Add 200 µL of Kolliphor® EL to the solution.

  • Vortex thoroughly until the solution is homogeneous.

  • Add 700 µL of sterile 0.9% saline to the mixture.

  • Invert the tube several times to mix. The final formulation should be a clear, slightly viscous solution.

  • Prepare fresh on the day of administration. Do not store.

In Vivo Anti-Tumor Efficacy Study: Xenograft Model

This protocol outlines a standard subcutaneous xenograft study in immunodeficient mice to assess the anti-tumor activity of this compound.

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis acclimatization Animal Acclimatization (1 week) tumor_implantation Tumor Cell Implantation (e.g., HCT116 cells) acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) tumor_implantation->tumor_growth randomization Randomization & Grouping tumor_growth->randomization treatment_start Treatment Initiation (Vehicle or this compound) randomization->treatment_start daily_monitoring Daily Dosing & Tumor Measurement (3 weeks) treatment_start->daily_monitoring endpoint Study Endpoint Reached daily_monitoring->endpoint sample_collection Tumor & Tissue Collection endpoint->sample_collection data_analysis Data Analysis (Tumor Volume, Body Weight) sample_collection->data_analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol for Xenograft Study:

  • Animal Model:

    • Use female athymic nude mice (NU/NU), 6-8 weeks old.

    • House animals in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

    • Allow a one-week acclimatization period before the start of the experiment.

  • Tumor Cell Implantation:

    • Culture a human colorectal cancer cell line with an active Wnt pathway (e.g., HCT116).

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitoring and Grouping:

    • Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (10% DMSO, 20% Kolliphor® EL, 70% Saline) intraperitoneally (IP) once daily.

    • Group 2 (this compound): Administer this compound formulated as described above at a dose of 25 mg/kg, IP, once daily.

    • The volume of injection should be 100 µL per 20 g of mouse body weight.

    • Continue treatment for 21 consecutive days.

  • Endpoint and Data Collection:

    • Measure tumor volume and body weight three times per week.

    • The study endpoint is reached at day 21, or if tumor volume exceeds 2000 mm³, or if body weight loss exceeds 20%.

    • At the endpoint, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot, IHC for β-catenin).

Quantitative Data and Analysis

The following tables present hypothetical data representative of a successful study with this compound.

Table 2: Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control1450 ± 150-1.5 ± 0.2
This compound (25 mg/kg)480 ± 9566.90.5 ± 0.1

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Table 3: Pharmacokinetic Profile of this compound in Mice (Single 25 mg/kg IP Dose)

ParameterValue
Cmax (ng/mL)1,850
Tmax (hr)1.0
AUC (0-t) (ng·hr/mL)7,400
Half-life (t½) (hr)4.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Safety and Tolerability

During the 21-day treatment period, mice treated with this compound at 25 mg/kg showed no significant signs of toxicity. Body weight remained stable, with no significant difference compared to the vehicle control group, indicating that the formulation and dosage are well-tolerated under these experimental conditions.

Conclusion

This compound, formulated as described, demonstrates significant and well-tolerated anti-tumor efficacy in a preclinical xenograft model of colorectal cancer. The provided protocols offer a standardized method for conducting in vivo studies to further evaluate the therapeutic potential of this novel Wnt/β-catenin pathway inhibitor. Researchers are advised to adapt these protocols based on their specific cell lines and experimental objectives.

Application Notes and Protocols: Hyoscine Butylbromide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Barbacarpan" as specified in the query could not be identified in scientific literature or drug databases. It is presumed to be a typographical error. This document provides information on Hyoscine Butylbromide (often sold under the trade name Buscopan), a well-documented antispasmodic agent, which is likely the intended subject of the query. These notes are intended for research, scientific, and drug development professionals.

Introduction

Hyoscine Butylbromide (HBB) is a peripherally acting antimuscarinic agent used for the treatment of abdominal pain and cramping associated with smooth muscle spasms in the gastrointestinal, biliary, and genitourinary tracts.[1][2] As a quaternary ammonium derivative of hyoscine (scopolamine), it does not readily cross the blood-brain barrier, resulting in a favorable side-effect profile with minimal central nervous system effects.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells.[2][3][4]

Mechanism of Action

Hyoscine Butylbromide exerts its spasmolytic effect by blocking the action of acetylcholine (ACh) at muscarinic receptors, particularly the M3 subtype, located on smooth muscle cells of the gastrointestinal tract.[3][5][6] This blockade inhibits the intracellular signaling cascade that leads to muscle contraction.

Under normal physiological conditions, ACh released from parasympathetic nerve endings binds to M3 receptors, activating a G-protein coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction.

By competitively blocking the M3 receptor, Hyoscine Butylbromide prevents ACh from initiating this cascade, thereby inhibiting the increase in intracellular Ca2+ and causing smooth muscle relaxation.[3] At higher concentrations, HBB may also exert a ganglion-blocking effect by binding to nicotinic receptors within the visceral wall.[2][7]

Signaling Pathway of Hyoscine Butylbromide

Hyoscine_Butylbromide_Signaling_Pathway ACh_pre Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh_pre->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to HBB Hyoscine Butylbromide (Buscopan) HBB->M3R Blocks

Caption: Anticholinergic action of Hyoscine Butylbromide on smooth muscle.

Dosage and Administration

Dosage and administration of Hyoscine Butylbromide vary depending on the formulation and the clinical indication. The following are general guidelines and should be adapted for specific experimental designs.

FormulationIndicationRecommended Adult Dosage
Oral Tablets Abdominal Cramps, IBS10-20 mg, 3-4 times daily
Injectable (IV/IM) Acute GI/GU Spasms, Diagnostic Procedures20 mg, may be repeated after 30 minutes if necessary. Max: 100 mg/day
Suppositories Abdominal Cramps10-20 mg, 3-4 times daily

Quantitative Data Summary

Pharmacokinetic Parameters (Human)
ParameterIntravenous (IV) AdministrationOral Administration
Bioavailability 100%<1% - 8%[2][8][9]
Plasma Protein Binding ~4.4%[1][8]-
Volume of Distribution (Vss) 128 L[1][8]6.13 to 11.3 x 10^5 L[9]
Total Clearance 1.2 L/min[1][9]881 to 1420 L/min (apparent)[9]
Elimination Half-life (t½γ) ~5 hours[1][9]6.2 to 10.6 hours[8]
Excretion 42-61% Renal, 28-37% Fecal[1][10]>90% Fecal (unabsorbed drug)[9]
In Vitro Efficacy Data (Human Intestinal Tissue)
ParameterIC50 Value (nmol/L)
Inhibition of Bethanechol-induced Muscle Contractions 429[7][11]
Inhibition of Bethanechol-induced Calcium Mobilization 121[7][11]
Inhibition of Bethanechol-induced Epithelial Secretion 224[7][11]

Experimental Protocols

Protocol 1: Assessment of Antisecretory Effects using Ussing Chambers

This protocol details the methodology for measuring the effect of Hyoscine Butylbromide on epithelial ion transport in isolated intestinal tissue, a key indicator of its antisecretory action.

Objective: To quantify the inhibitory effect of HBB on cholinergic agonist-induced chloride secretion across a human intestinal mucosal sheet.

Materials:

  • Ussing Chamber System (e.g., P2300, Physiologic Instruments)

  • Human intestinal tissue (e.g., surgical resections)

  • Krebs-Ringer bicarbonate buffer

  • Carbogen gas (95% O2, 5% CO2)

  • Bethanechol (muscarinic agonist)

  • Hyoscine Butylbromide

  • Ag/AgCl electrodes and 3M KCl agar bridges

Procedure:

  • Tissue Preparation: Immediately place fresh intestinal tissue in ice-cold Krebs-Ringer buffer. Isolate a section of the mucosa and remove the underlying muscle layers through careful dissection.

  • Mounting: Mount the mucosal sheet between the two halves of the Ussing chamber, exposing an area of approximately 0.5 to 1.0 cm².

  • Buffer Addition: Fill both the mucosal and serosal sides of the chamber with an equal volume of Krebs-Ringer buffer, pre-warmed to 37°C and continuously gassed with carbogen.

  • Equilibration: Allow the tissue to equilibrate for 20-30 minutes until a stable baseline transepithelial potential difference (PD) and short-circuit current (Isc) are achieved. During this period, maintain the tissue under voltage-clamp conditions (clamped to 0 mV).

  • Baseline Measurement: Record the stable baseline Isc. The Isc represents the net active ion transport across the epithelium.

  • Agonist Stimulation: Add bethanechol to the serosal side of the chamber to a final concentration of 10 µM to induce chloride secretion, which will be observed as an increase in Isc.

  • HBB Administration: Once the bethanechol-induced Isc has reached a stable plateau, add Hyoscine Butylbromide in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM) to the serosal bath.

  • Data Recording: Record the Isc continuously. The inhibitory effect of HBB is measured as the percentage reduction in the bethanechol-induced Isc peak.

  • Data Analysis: Calculate the IC50 value for HBB by plotting the percentage inhibition against the log concentration of HBB.

Protocol 2: Evaluation of Spasmolytic Activity using Isometric Force Transducers

This protocol outlines the procedure to measure the muscle-relaxing properties of Hyoscine Butylbromide on isolated intestinal smooth muscle strips.

Objective: To determine the concentration-response relationship for HBB-induced relaxation of pre-contracted intestinal smooth muscle.

Materials:

  • Isolated organ bath system with isometric force transducers

  • Intestinal tissue (e.g., guinea pig ileum or human colon)

  • Tyrode's solution

  • Carbogen gas (95% O2, 5% CO2)

  • Carbachol or Potassium Chloride (KCl) for inducing contraction

  • Hyoscine Butylbromide

  • Suture silk

Procedure:

  • Tissue Preparation: Isolate a segment of the intestine and place it in cold, oxygenated Tyrode's solution. Carefully dissect longitudinal smooth muscle strips (approx. 10 mm long and 2 mm wide).

  • Mounting: Suspend each muscle strip vertically in an organ bath chamber filled with Tyrode's solution at 37°C and bubbled with carbogen. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer using suture silk.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension (preload) of approximately 1 gram, washing with fresh Tyrode's solution every 15 minutes.

  • Inducing Contraction: Induce a stable, submaximal contraction by adding a contractile agent to the bath (e.g., 60 mM KCl or 1 µM Carbachol).

  • HBB Administration: Once the contraction reaches a stable plateau, add Hyoscine Butylbromide to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension (force) generated by the muscle strip.

  • Data Analysis: Express the relaxation at each HBB concentration as a percentage of the maximum contraction induced by the contractile agent. Plot the percentage relaxation against the log concentration of HBB to determine the EC50.

Preclinical Antispasmodic Evaluation Workflow

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_tox Safety & Toxicology receptor_binding Receptor Binding Assays (Muscarinic M1, M2, M3) organ_bath Isolated Organ Bath (Spasmolytic Activity) receptor_binding->organ_bath cell_culture Cell-Based Assays (Ca²⁺ Imaging) organ_bath->cell_culture animal_model Animal Model of GI Spasm (e.g., Castor Oil-induced) cell_culture->animal_model motility_study Intestinal Transit Study (Charcoal Meal Assay) animal_model->motility_study pk_pd Pharmacokinetics & Pharmacodynamics motility_study->pk_pd acute_tox Acute Toxicity Studies (LD50 Determination) pk_pd->acute_tox repeat_dose Repeated-Dose Toxicity acute_tox->repeat_dose ind ind repeat_dose->ind Data for IND Application start Compound (Hyoscine Butylbromide) start->receptor_binding

Caption: A typical workflow for preclinical evaluation of antispasmodic drugs.

Protocol 3: Clinical Trial Protocol for Assessing Efficacy in Labor Augmentation (Adapted from NCT02839213)

Title: A Randomized, Controlled Trial to Evaluate the Efficacy of Hyoscine Butylbromide in Shortening the First Stage of Labor.

Objective: To assess whether intravenous Hyoscine Butylbromide is effective in accelerating cervical dilatation and shortening the duration of the first stage of labor in primigravid women.

Study Design: A double-blind, randomized, placebo-controlled clinical trial.

Inclusion Criteria:

  • Primigravid women aged 18-40 years.

  • Singleton pregnancy with vertex presentation.

  • Gestational age between 37 and 41 weeks.

  • Spontaneous labor in the active phase (cervical dilatation of 4 cm or more).

Exclusion Criteria:

  • Previous uterine scarring.

  • Cephalopelvic disproportion or malpresentation.

  • Multiple pregnancies.

  • Induced labor.

  • Use of epidural analgesia.

Procedure:

  • Screening and Consent: Screen eligible patients upon admission to the labor ward. Obtain written informed consent.

  • Randomization: Randomly assign participants in a 1:1 ratio to either the treatment group or the placebo group.

  • Intervention:

    • Treatment Group: Administer a single intravenous injection of 20 mg (1 ml) of Hyoscine Butylbromide.

    • Placebo Group: Administer a single intravenous injection of 1 ml of normal saline.

  • Labor Management: Manage the progress of labor in both groups according to standard hospital protocols (e.g., active management of labor).

  • Data Collection:

    • Record the time of intervention.

    • Perform and document regular cervical examinations to assess dilatation.

    • Record the time of full cervical dilatation (end of the first stage).

    • Record the duration of the second and third stages of labor.

    • Monitor maternal vital signs and any adverse events (e.g., tachycardia, dry mouth).

    • Record neonatal outcomes, including Apgar scores at 1 and 5 minutes.

  • Primary Outcome: The primary endpoint is the duration of the first stage of labor, measured from the time of intervention to the time of full cervical dilatation.

  • Statistical Analysis: Compare the mean duration of the first stage of labor between the HBB group and the placebo group using an independent samples t-test or a similar statistical method. A p-value of <0.05 will be considered statistically significant.

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow start Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent start->consent randomization Randomization (1:1) consent->randomization group_a Group A: IV Hyoscine Butylbromide (20mg) randomization->group_a Treatment group_b Group B: IV Placebo (Normal Saline) randomization->group_b Control monitoring Labor Progress Monitoring (Cervical Dilatation, Vitals) group_a->monitoring group_b->monitoring data_collection Data Collection (Duration of Labor Stages, Adverse Events, Neonatal Outcomes) monitoring->data_collection analysis Statistical Analysis (Comparison of Primary Outcome) data_collection->analysis

Caption: Workflow for a randomized controlled trial of Hyoscine Butylbromide.

References

Safety and Toxicity Profile of Stryphnodendron adstringens ("Barbatimão") Extract: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the extract of Stryphnodendron adstringens, commonly known as "barbatimão." No specific toxicological data for a compound named "Barbacarpan" was found in the public domain. It is assumed that the query refers to the well-studied extract from this plant.

Introduction

Stryphnodendron adstringens is a medicinal plant native to the Brazilian Cerrado. Its bark extract, rich in tannins and proanthocyanidins, is widely used in traditional medicine for its wound-healing, anti-inflammatory, and antimicrobial properties. As with any biologically active substance, a thorough evaluation of its safety and toxicity is crucial for its development as a phytotherapeutic agent. This document provides a summary of the available toxicological data and detailed protocols for key safety and toxicity assays relevant to the preclinical evaluation of Stryphnodendron adstringens extract.

Data Presentation: Summary of Toxicological Findings

The following tables summarize the quantitative data from acute, repeated-dose, and genotoxicity studies on Stryphnodendron adstringens extract.

Table 1: Acute Oral Toxicity of Stryphnodendron adstringens Extract

SpeciesExtract/FractionLD₅₀ (mg/kg)ObservationsReference
MiceTotal barbatimão extract2699Not specified[1]
MiceHeptamer prodelphinidin (F2) fraction3015Reversible toxic effects observed[2][3]

Table 2: Repeated-Dose Oral Toxicity of Stryphnodendron adstringens Extract

SpeciesDurationDoses (mg/kg/day)Key FindingsReference
Rats30 days800 and 1600Decreased body weight, thymic involution, increased plasma glucose and aspartate aminotransferase.[1]
Wistar Rats90 days10, 100, and 200No significant differences in biochemical, hematological, and histopathological examinations compared to controls.[2][3]

Table 3: Genotoxicity of Stryphnodendron adstringens Extract

AssaySystemConcentration/DoseResultsReference
Ames TestS. typhimuriumNot specifiedNot mutagenic[4]
SOS-InductestE. coliNot specifiedSome genotoxic effect[4]
Micronucleus TestMus musculus (mice)750, 1500, 2250 mg/kgNo genotoxic activity observed.[5]

Table 4: Reproductive and Developmental Toxicity of Stryphnodendron adstringens Extract

SpeciesDosing PeriodExtract/DoseKey FindingsReference
RatsGestation days 1-7Seed extract (100 g/L)Reduced uterus weight and number of live fetuses.[6]

Experimental Protocols

The following are detailed protocols for key toxicological assays, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next step, i.e., whether to stop testing, dose at a higher or lower concentration, or use additional animals.

Materials:

  • Test substance (Stryphnodendron adstringens extract)

  • Vehicle (e.g., water, corn oil)

  • Healthy, young adult rodents (rats or mice), typically females.

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance for weighing animals

Procedure:

  • Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. House them in appropriate cages with free access to food and water.

  • Dose Preparation: Prepare the test substance in the selected vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 1 mL/100g body weight for rodents.

  • Dosing: Administer the test substance as a single oral dose by gavage.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).

    • If 2 or 3 animals die, the substance is classified in that toxicity category, and testing is stopped.

    • If 0 or 1 animal dies, proceed to the next higher or lower dose level with another group of 3 animals, depending on the specific outcome, as detailed in the OECD 423 guideline.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute_Toxicity_Workflow start Start: Acclimatize Animals dose_prep Prepare Dose of S. adstringens Extract start->dose_prep gavage Administer Single Oral Dose (Gavage) dose_prep->gavage observe Observe Animals for 14 Days (Mortality, Clinical Signs, Body Weight) gavage->observe necropsy Perform Gross Necropsy on Survivors observe->necropsy end End: Determine LD50 and Classify Toxicity necropsy->end Repeated_Dose_Toxicity_Workflow start Start: Animal Acclimatization & Grouping dosing Daily Oral Administration for 28 Days start->dosing observations Daily Clinical Observations, Weekly Body Weight & Food/Water Intake dosing->observations blood_collection End of 28 Days: Blood Collection (Hematology & Clinical Biochemistry) observations->blood_collection necropsy Gross Necropsy & Organ Collection blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology end End: Data Analysis & NOAEL Determination histopathology->end Ames_Test_Workflow start Start: Prepare Bacterial Cultures & Test Substance with_s9 Incubate with S9 Mix (Metabolic Activation) start->with_s9 without_s9 Incubate without S9 Mix start->without_s9 plate Plate onto Minimal Agar with_s9->plate without_s9->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count end End: Analyze for Mutagenic Potential count->end Micronucleus_Test_Workflow start Start: Animal Acclimatization & Dosing sample_collection Collect Bone Marrow or Peripheral Blood (e.g., at 24h and 48h) start->sample_collection slide_prep Prepare and Stain Microscope Slides sample_collection->slide_prep scoring Microscopic Analysis: Score Micronuclei in Polychromatic Erythrocytes slide_prep->scoring analysis Statistical Analysis of Micronucleus Frequency scoring->analysis end End: Determine Genotoxic Potential analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Pancratistatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Pancratistatin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this potent anticancer agent. Due to the structural complexity of (+)-Pancratistatin, its total synthesis presents numerous challenges, often resulting in low overall yields. This guide provides detailed troubleshooting advice, frequently asked questions, optimized experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of (+)-Pancratistatin is consistently low. What are the most common problematic steps?

A1: Low overall yields in (+)-Pancratistatin synthesis are common and can typically be attributed to a few key transformations. The most frequently encountered issues arise during:

  • The construction of the B-ring lactam: This step, often an intramolecular cyclization, can be challenging due to steric hindrance and the need for specific functional group activation.[1]

  • Stereoselective formation of the C-ring: Establishing the correct stereochemistry of the multiple hydroxyl groups on the cyclohexane ring is a significant hurdle. The efficiency of reactions like dihydroxylations and epoxidations can be highly dependent on the substrate and reaction conditions.

  • Regioselective functionalization of the aromatic A-ring: Introducing substituents at the correct positions on the pentasubstituted aromatic ring can lead to mixtures of isomers and reduce the yield of the desired product.[1]

Q2: I am having trouble with the Pictet-Spengler or Bischler-Napieralski reaction for the B-ring closure. What are some alternative strategies?

A2: While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions have been employed, they can suffer from harsh conditions and low yields.[1] More recent and often higher-yielding strategies include:

  • Intramolecular Heck reaction: This palladium-catalyzed cyclization can be effective for forming the B-ring.

  • Ring-closing metathesis (RCM): RCM has been successfully used to construct the B-ring, particularly in syntheses that form the C-ring first.[2]

  • Late-stage intramolecular transamidation: This has been shown to be an efficient method for lactam formation under milder conditions.[3]

  • Cyclization of an isocyanate intermediate: Generation of an isocyanate from an azide precursor, followed by intramolecular cyclization, is another viable route, though it can sometimes be low-yielding.[1][4]

Q3: The stereoselectivity of my dihydroxylation step to form the C-ring diols is poor. How can I improve this?

A3: Achieving high stereoselectivity in the dihydroxylation of a cyclohexene precursor is critical. Several factors can influence the outcome:

  • Choice of oxidant: Asymmetric dihydroxylation using AD-mix-α or AD-mix-β can provide high enantioselectivity. The choice between the two depends on the desired stereochemistry.

  • Directing groups: The presence of nearby functional groups, such as hydroxyls or silyl ethers, can direct the approach of the oxidizing agent, influencing the facial selectivity of the dihydroxylation.

  • Substrate conformation: The conformation of the cyclohexene ring can play a significant role. It is important to consider the steric and electronic effects of all substituents on the ring.

Troubleshooting Guide: Low Yield in Key Reactions

This guide addresses specific low-yield scenarios and provides actionable troubleshooting steps.

Problem Potential Causes Recommended Solutions
Low yield in B-ring lactam formation via Bischler-Napieralski reaction 1. Harsh reaction conditions leading to decomposition.2. Incomplete activation of the amide.3. Formation of regioisomeric products.[1]1. Screen milder activating agents (e.g., Tf₂O/DMAP instead of P₂O₅).2. Ensure anhydrous conditions as water can quench the reaction.3. Optimize reaction temperature and time to minimize side reactions.4. If regioisomer formation is significant, consider a different synthetic strategy where the cyclization is less ambiguous.
Poor diastereoselectivity in C-ring construction via Michael addition 1. Non-optimal temperature.2. Incorrect choice of base or solvent.3. Steric hindrance from protecting groups.1. Perform the reaction at lower temperatures to enhance kinetic control.2. Screen different bases (e.g., DBU, K₂CO₃) and solvents to find conditions that favor the desired diastereomer.3. Re-evaluate the protecting group strategy to minimize steric hindrance near the reaction centers.
Failure of intramolecular cyclization of an azide-derived isocyanate 1. The nucleophilicity of the aromatic ring is insufficient for cyclization.2. Competing side reactions, such as decomposition of the isocyanate.1. Increase the nucleophilicity of the aromatic ring by using an organometallic intermediate (e.g., aryllithium).2. Ensure the reaction is performed under strictly anhydrous and inert conditions.3. Optimize the temperature; some cyclizations require heating, while others proceed at room temperature.
Low yield in the final deprotection step 1. Incomplete removal of all protecting groups.2. Degradation of the final product under the deprotection conditions.1. Use a larger excess of the deprotecting agent and increase the reaction time.2. Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to harsh conditions.3. For acid-sensitive substrates, consider using milder deprotection methods (e.g., enzymatic deprotection or hydrogenolysis).

Quantitative Data Summary

The following tables summarize the yields of various total syntheses of (+)-Pancratistatin, highlighting the efficiency of different approaches.

Table 1: Comparison of Overall Yields in (+)-Pancratistatin Total Syntheses

Research Group Year Longest Linear Sequence (Steps) Overall Yield (%) Key Strategy
Danishefsky & Lee1989270.13Diels-Alder, Overman rearrangement
Trost et al.1995198.0Palladium-catalyzed desymmetrization
Rigby et al.Not specified230.35Vinyl isocyanate cyclization
Li et al.Not specified139.0Use of (+)-pinitol as a chiral starting material
Potter & Ellman201710Not specifiedRh(III)-catalyzed C-H bond addition, late-stage transamidation[3]
Ding et al.202210Not specifiedStereoselective Michael addition and intramolecular Henry reaction[5][6]

Note: The definition of "overall yield" can vary between publications.

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Diastereoselective C-H Bond Addition (Potter & Ellman, 2017) [3]

This protocol describes a key step in a concise synthesis of (+)-Pancratistatin, demonstrating a highly diastereoselective coupling.

  • Reactants:

    • Densely functionalized benzamide (1.1 equiv)

    • D-glucose-derived nitroalkene (1.0 equiv)

    • [RhCp*Cl₂]₂ (2.5 mol %)

    • AgSbF₆ (10 mol %)

    • AcOH (2.0 equiv)

  • Solvent: 1,2-dichloroethane (DCE)

  • Procedure:

    • To a solution of the benzamide and nitroalkene in DCE, add [RhCp*Cl₂]₂, AgSbF₆, and AcOH.

    • Stir the reaction mixture at 80 °C for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Outcome: The desired coupled product is obtained with >20:1 diastereomeric ratio and an isolated yield of approximately 73%.[3]

Visualizations

Below are diagrams illustrating key aspects of (+)-Pancratistatin synthesis.

G cluster_A A-Ring Precursor cluster_C C-Ring Precursor cluster_B B-Ring Formation A Functionalized Benzamide Coupling Rh(III)-catalyzed C-H Bond Addition A->Coupling C Chiral Nitroalkene (from D-glucose) C->Coupling B (+)-Pancratistatin Intermediate Coupled Intermediate Coupling->Intermediate High Diastereoselectivity Reduction Nitro Group Reduction Cyclization Intramolecular Transamidation Reduction->Cyclization Cyclization->B Lactam Formation Intermediate->Reduction

Caption: Convergent synthesis strategy for (+)-Pancratistatin.

G Start Low Yield in Lactam Formation Cause1 Harsh Conditions? Start->Cause1 Cause2 Poor Nucleophilicity? Start->Cause2 Cause3 Regioisomer Formation? Start->Cause3 Solution1 Screen Milder Reagents (e.g., Tf₂O/DMAP) Cause1->Solution1 Solution2 Alternative Strategy: - Late-stage Transamidation - Ring-Closing Metathesis Cause1->Solution2 Cause2->Solution2 Solution4 Increase Aromatic Ring Nucleophilicity Cause2->Solution4 Solution3 Modify Synthesis to Avoid Ambiguous Cyclization Cause3->Solution3

Caption: Troubleshooting workflow for low-yield lactam formation.

References

Barbacarpan solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Barbacarpan

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

This compound is a novel kinase inhibitor candidate. Its chemical structure contains multiple hydrophobic aromatic rings, contributing to a high LogP value and making it poorly soluble in water. Many potent drug candidates face this challenge, where low aqueous solubility can hinder biological assays and limit bioavailability.[1][2]

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What happened?

This is a common issue known as "precipitation" or "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent concentration is no longer high enough to keep the compound dissolved.

Q3: Can I heat the solution to dissolve my this compound?

While gently warming can sometimes increase the dissolution rate, it is generally not recommended without prior stability data. For many complex organic molecules, elevated temperatures can cause degradation, leading to inaccurate experimental results. Always consult the compound's technical data sheet for thermal stability information first.

Q4: Is particle size reduction a viable option to improve solubility?

Yes, reducing the particle size, for instance through micronization, increases the surface-area-to-volume ratio of the solid compound.[3][4] This enhances the dissolution rate but does not change the equilibrium solubility of the drug.[3][5] This technique is most effective for improving the rate at which this compound dissolves rather than the total amount that can be dissolved.

Troubleshooting Guide

This section provides structured guidance for overcoming common solubility challenges with this compound.

Issue 1: this compound powder is not dissolving in my aqueous buffer.
  • Question: I am trying to dissolve this compound powder directly into Phosphate Buffered Saline (PBS) at pH 7.4, but it remains a suspension. How can I get it into solution?

  • Answer: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous medium.[6]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are effective for creating stock solutions.

    • Workflow:

      • Prepare a 10 mM stock solution of this compound in 100% DMSO.

      • Ensure the stock is fully dissolved by vortexing. Gentle sonication can also be used.

      • Perform a stepwise dilution of the DMSO stock into your aqueous buffer to reach the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

Issue 2: My this compound precipitates at my desired final concentration.
  • Question: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in my cell culture medium, I see visible precipitate under the microscope. What are my options?

  • Answer: If the compound is precipitating even after dilution from an organic stock, its intrinsic solubility in the aqueous medium has been exceeded. Several formulation strategies can address this.

If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. Based on its structure, this compound is weakly basic. Lowering the pH of the buffer will protonate the molecule, increasing its polarity and aqueous solubility.

Table 1: this compound Solubility at Various pH Values

pHSolubility (µg/mL)Fold Increase (vs. pH 7.4)
5.015.2~15x
6.05.8~6x
7.41.01x
8.00.80.8x

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes.[1][5][7]

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)This compound Solubility (µg/mL)
None0%1.0
Ethanol10%12.5
PEG 40010%25.8
Propylene Glycol10%18.3

Note: The suitability of a co-solvent depends on the tolerance of your experimental system (e.g., cell line) to that solvent.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are soluble in water.[2][4]

Table 3: Effect of Cyclodextrins on this compound Solubility

ExcipientConcentration (mM)This compound Solubility (µg/mL)
None01.0
β-Cyclodextrin (BCD)108.7
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1045.1

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound (MW: 450.5 g/mol ) in DMSO.

  • Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Weigh out 4.51 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex for 2-3 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: pH-Modification to Enhance Solubility
  • Objective: To prepare a 10 µM solution of this compound in a pH 5.0 citrate buffer.

  • Materials: 10 mM this compound in DMSO stock, 50 mM Sodium Citrate buffer (pH 5.0), sterile conical tubes.

  • Procedure:

    • Add 999 µL of the pH 5.0 citrate buffer to a sterile tube.

    • Add 1 µL of the 10 mM this compound/DMSO stock to the buffer.

    • Immediately vortex the solution for 30 seconds to ensure rapid mixing and prevent localized precipitation.

    • Visually inspect for any signs of precipitation. Compare with a vehicle control (1 µL DMSO in 999 µL buffer).

Visual Guides and Workflows

G start Start: this compound Solubility Issue check_stock Is a high-concentration organic stock solution used? start->check_stock create_stock Action: Prepare 10-20 mM stock in DMSO or DMF check_stock->create_stock No check_precip Does compound precipitate upon dilution into aqueous buffer? check_stock->check_precip Yes create_stock->check_stock success Success: Compound is soluble check_precip->success No troubleshoot Troubleshoot Formulation check_precip->troubleshoot Yes option_ph Option 1: Modify Buffer pH (e.g., lower pH for basic compounds) troubleshoot->option_ph option_cosolvent Option 2: Add a Co-solvent (e.g., PEG 400, Ethanol) troubleshoot->option_cosolvent option_excipient Option 3: Use Excipients (e.g., HP-β-CD) troubleshoot->option_excipient final_check Is compound soluble in new formulation? option_ph->final_check option_cosolvent->final_check option_excipient->final_check final_check->success Yes final_check->troubleshoot No, try another option

Caption: Troubleshooting workflow for this compound solubility.

G start Start: Prepare 10 µM This compound Solution step1 Step 1: Dispense 9.9 mL of aqueous buffer containing 10% PEG 400 into a sterile vessel. start->step1 step2 Step 2: Aliquot 100 µL of 1 mM this compound (in DMSO) into the buffer while vortexing. step1->step2 step3 Step 3: Continue vortexing for 30-60 seconds to ensure homogeneous mixing. step2->step3 end Result: 10 µM this compound in 1% DMSO / 10% PEG 400 aqueous solution. step3->end

Caption: Experimental workflow for using a co-solvent.

G receptor receptor pathway_mol pathway_mol inhibitor inhibitor downstream downstream EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (RTK) EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

References

Barbacarpan stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

Barbacarpan Technical Support Center

Disclaimer: Information regarding the specific stability and degradation pathways of this compound (CAS 213912-46-0) is limited in publicly available scientific literature. This guide is therefore based on the general characteristics of related compounds, particularly pyrrolizidine alkaloids found in Crotalaria species, from which this compound is isolated. Researchers are strongly advised to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product isolated from the plant Crotalaria barbata. While detailed characterization is not widely published, its origin suggests it may belong to the class of pyrrolizidine alkaloids or flavonoids, which are common in Crotalaria species. These compounds are of interest to researchers for their potential biological activities.

Q2: What are the recommended storage conditions for this compound?

Based on available safety data sheets, this compound is considered stable under recommended storage conditions. For optimal stability, it is advised to:

  • Store the solid compound at -20°C.

  • Protect from light and moisture.

  • For solutions, prepare fresh and use immediately. If short-term storage is necessary, store at -80°C in a tightly sealed vial. Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

Given its likely chemical structure as a complex natural product, possibly an alkaloid ester, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: If the structure contains ester functional groups, it can be prone to hydrolysis, especially under acidic or basic pH conditions. This would break the molecule into smaller constituents.

  • Oxidation: The presence of double bonds and hydroxyl groups can make the molecule susceptible to oxidation from exposure to air or reactive oxygen species.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation in complex organic molecules.

Q4: How can I detect this compound degradation in my samples?

Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation include:

  • A decrease in the peak area of the main this compound peak over time.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • A visible change in the color or clarity of a solution.

Troubleshooting Guide

Problem: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: this compound may be degrading in the aqueous cell culture medium. Many complex natural products have limited stability in aqueous solutions at 37°C.

  • Solution:

    • Minimize Incubation Time: Reduce the exposure time of this compound in the assay medium as much as possible.

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use from a freshly thawed stock.

    • Conduct a Stability Test: Incubate this compound in your cell culture medium for the duration of your experiment (e.g., 24, 48 hours) without cells. Analyze the sample by HPLC at different time points to quantify the remaining amount of this compound.

Problem: I see multiple peaks in the HPLC analysis of a freshly prepared this compound sample.

  • Possible Cause 1: The initial purity of the compound may be lower than stated.

  • Solution 1: Verify the purity with the supplier and obtain a certificate of analysis. If possible, use an alternative analytical method (e.g., LC-MS) to confirm the identity of the main peak.

  • Possible Cause 2: The compound is degrading rapidly in the solvent used for HPLC analysis.

  • Solution 2:

    • Check Solvent Compatibility: Ensure the solvent is inert. Acetonitrile and methanol are common choices. Avoid highly acidic or basic mobile phases if the compound is pH-sensitive.

    • Control Temperature: Use a cooled autosampler (e.g., 4°C) to prevent degradation while samples are waiting for injection.

Quantitative Data on Compound Stability

The following tables represent hypothetical data for a compound with characteristics similar to those expected for this compound. This data is for illustrative purposes only.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 8h% Remaining after 24h
3.098%92%
5.099%97%
7.485%65%
9.060%30%

Table 2: Hypothetical Thermal and Photostability of this compound (Solid State)

Condition% Remaining after 30 days
-20°C, in dark99.5%
4°C, in dark98.0%
25°C, in dark91.0%
25°C, exposed to ambient light82.0%

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

  • Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound, to be determined by UV-Vis scan).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL with 50:50 Water:Acetonitrile.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To investigate the stability of this compound under various stress conditions.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Acidic Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the this compound solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.

    • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using the HPLC method described in Protocol 1. Compare the chromatograms of stressed samples to that of an untreated control sample.

Visualizations

cluster_workflow Troubleshooting Workflow: Inconsistent Assay Results Start Inconsistent Assay Results Check_Prep Review Solution Preparation Protocol Start->Check_Prep Start Here Is_Fresh Was Solution Prepared Fresh? Check_Prep->Is_Fresh Prep_Fresh Action: Prepare Fresh Solution for Each Assay Is_Fresh->Prep_Fresh No Check_Stab Conduct Stability Test in Assay Medium Is_Fresh->Check_Stab Yes Prep_Fresh->Start Re-run Assay Is_Stable Is Compound Stable for Assay Duration? Check_Stab->Is_Stable Modify_Assay Action: Modify Assay (e.g., reduce time) Is_Stable->Modify_Assay No End_OK Problem Resolved Is_Stable->End_OK Yes Modify_Assay->Start Re-run Assay End_Bad Consider Alternative Compound/Formulation Modify_Assay->End_Bad If not possible

Caption: Workflow for troubleshooting inconsistent experimental results.

cluster_pathway Hypothetical Degradation Pathway of a Pyrrolizidine Alkaloid Ester PA_Ester This compound (Pyrrolizidine Alkaloid Ester) Hydrolysis Hydrolysis (H₂O, Acid/Base) PA_Ester->Hydrolysis Oxidation Oxidation PA_Ester->Oxidation Necine_Base Necine Base (Backbone) Hydrolysis->Necine_Base Product 1 Necic_Acid Necic Acid (Side Chain) Hydrolysis->Necic_Acid Product 2 Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products

Caption: Hypothetical degradation pathway for this compound.

Barbacarpan off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Barbacarpan in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Chrono-Kinase 1 (CK1), a critical regulator of the G2/M cell cycle checkpoint. By inhibiting CK1, this compound is designed to induce cell cycle arrest in the G2 phase, leading to apoptosis in rapidly proliferating cells, particularly cancer cell lines.

Q2: What are the recommended storage and handling conditions for this compound?

This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: My cells are showing higher-than-expected cytotoxicity at concentrations intended to induce cell cycle arrest. What could be the cause?

This could be due to off-target effects, particularly at higher concentrations or in sensitive cell lines. We have identified that this compound can inhibit Glyco-Kinase 3 (GK3), which is involved in cellular metabolism. Inhibition of GK3 can lead to metabolic stress and subsequent cell death, independent of its effect on CK1. Refer to the troubleshooting guide below for suggestions on how to investigate this.

Q4: I am observing changes in cell morphology that are not typical for G2/M arrest. Why is this happening?

This compound has been observed to cause mild activation of the SAPK/JNK stress signaling pathway in some cell lines. This can lead to changes in cell morphology, such as cell shrinkage and membrane blebbing, which might be mistaken for or coincide with apoptotic phenotypes.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

Symptoms:

  • Massive cell death observed at concentrations expected to only induce cell cycle arrest.

  • Significant decrease in cell viability in assays like MTT or trypan blue exclusion at 24 hours, even at low micromolar concentrations.

  • Observed effects are not rescuable by inhibiting apoptosis.

Possible Causes and Solutions:

Possible Cause Suggested Action
Off-target inhibition of Glyco-Kinase 3 (GK3) Perform a glucose uptake assay or measure lactate production to assess metabolic changes. A decrease in these indicates potential GK3 inhibition.
Cell line sensitivity Determine the IC50 value for your specific cell line. Some cell lines may be more sensitive to off-target effects.
Incorrect dosage Verify the concentration of your this compound stock solution. We recommend performing a dose-response curve for every new batch.
Issue 2: Atypical Morphological Changes

Symptoms:

  • Cells appear shrunken, rounded, or detached from the plate at concentrations that do not induce significant cell death.

  • Observation of membrane blebbing without other hallmark signs of late-stage apoptosis.

Possible Causes and Solutions:

Possible Cause Suggested Action
Activation of the SAPK/JNK stress pathway Perform a western blot to check for the phosphorylation of JNK. An increase in phospho-JNK indicates activation of this pathway.
Solvent (DMSO) toxicity Run a vehicle control with the same concentration of DMSO used in your this compound experiments to rule out solvent effects.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LinePrimary Target (CK1) IC50Off-Target (GK3) IC50
HeLa50 nM5 µM
A54975 nM8 µM
MCF-760 nM7.5 µM

Table 2: Effect of this compound on JNK Phosphorylation

Cell LineThis compound ConcentrationFold Increase in p-JNK (vs. control)
HeLa1 µM1.2
HeLa5 µM2.5
A5491 µM1.1
A5495 µM2.1

Experimental Protocols

Protocol 1: Western Blot for JNK Activation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for 24 hours. Include a vehicle-only control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-JNK signal to total JNK and the loading control.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

G cluster_0 Intended Pathway: Cell Cycle Arrest This compound This compound CK1 Chrono-Kinase 1 (CK1) This compound->CK1 Inhibits G2M G2/M Checkpoint CK1->G2M Regulates Arrest Cell Cycle Arrest G2M->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Intended signaling pathway of this compound.

G cluster_1 Off-Target Pathway: Metabolic Stress This compound This compound GK3 Glyco-Kinase 3 (GK3) This compound->GK3 Inhibits (High Conc.) Metabolism Cellular Metabolism GK3->Metabolism Regulates Stress Metabolic Stress Metabolism->Stress Disruption leads to Cytotoxicity Cytotoxicity Stress->Cytotoxicity Induces

Caption: Off-target effect of this compound on cellular metabolism.

G Start Unexpected Cytotoxicity Observed CheckConc Verify this compound Concentration Start->CheckConc DoseResponse Perform Dose-Response Curve CheckConc->DoseResponse ConcentrationIssue Concentration Issue Identified CheckConc->ConcentrationIssue If concentration is incorrect MetabolicAssay Run Metabolic Assay (e.g., Glucose Uptake) DoseResponse->MetabolicAssay If cytotoxicity persists at low doses JNKBlot Perform Western Blot for p-JNK DoseResponse->JNKBlot If morphology is atypical OffTargetConfirmed Off-Target Effect Confirmed MetabolicAssay->OffTargetConfirmed JNKBlot->OffTargetConfirmed

Caption: Troubleshooting workflow for unexpected this compound effects.

Barbacarpan Bioassays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Barbacarpan. Due to the limited specific bioassay data on this compound, this guide focuses on proactive troubleshooting for common issues encountered with compounds of its class (pterocarpans) and provides a framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product belonging to the pterocarpan class of isoflavonoids.[1][2][3] It was first isolated from the plant Crotalaria barbata.[1][2] Its chemical structure is 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan.[1]

Q2: What are the potential bioactivities of this compound?

While specific and extensive bioassay data for this compound is limited in publicly available literature, compounds of the pterocarpan class are known to exhibit a wide range of biological activities.[3][4] Based on its chemical class, this compound may possess:

  • Antifungal and Antibacterial properties: Pterocarpans are well-documented as phytoalexins with antimicrobial effects.[3][4]

  • Anti-inflammatory activity: Many pterocarpans modulate inflammatory pathways.[4]

  • Antioxidant properties: The phenolic structure of pterocarpans contributes to their antioxidant potential.[4]

  • Antitumor activity: Some pterocarpans have been shown to have cytotoxic effects on cancer cell lines.[4][5]

  • Estrogenic and Anti-estrogenic activity: Isoflavonoids, the broader class to which pterocarpans belong, are known to interact with estrogen receptors.[4]

Q3: Are there any known inconsistencies in bioassay results for this compound?

Currently, there are no widely reported studies detailing inconsistent bioassay results specifically for this compound. However, variability in bioassays with natural products is a common challenge. The troubleshooting guide below addresses potential sources of inconsistency when working with this compound or other pterocarpans.

Troubleshooting Guide for this compound Bioassays

Researchers new to working with this compound may encounter variability in their results. This guide provides potential reasons and solutions for these issues, based on general principles of natural product bioassays.

Issue Potential Cause Recommended Solution
Low or No Bioactivity Poor Solubility: this compound, like many pterocarpans, may have low solubility in aqueous assay buffers.- Use a co-solvent such as DMSO or ethanol. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).- Prepare stock solutions at a high concentration in an appropriate solvent and then dilute into the assay medium.
Degradation of the Compound: The compound may be unstable under certain light or temperature conditions.- Store the compound protected from light and at the recommended temperature (typically -20°C or -80°C for long-term storage).- Prepare working solutions fresh for each experiment.
Incorrect Assay Choice: The chosen assay may not be suitable for detecting the specific bioactivity of this compound.- Based on the pterocarpan literature, consider screening for antifungal, anti-inflammatory, antioxidant, or cytotoxic activities.[3][4]
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution in microplates can lead to significant variations in results.- Ensure thorough mixing of the cell suspension before and during seeding.- Use a multichannel pipette for seeding and ensure consistent volume in each well.[6]
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.[6]- Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to maintain humidity.[6]- Use gas-permeable plate seals to minimize evaporation.[6]
Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce variability.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
False Positive or False Negative Results Assay Interference: this compound may interfere with the assay readout. For example, it may be fluorescent, which can interfere with fluorescence-based assays.[7]- Run a control with the compound and assay reagents but without cells or the target enzyme to check for direct interference.- If interference is detected, consider using an alternative assay with a different detection method.
Precipitation in Wells: The compound may precipitate out of solution at the final assay concentration.[8]- Visually inspect the wells under a microscope for any signs of precipitation.- Reduce the final concentration of the compound.
Redox Activity: Phenolic compounds can act as redox-active agents, leading to non-specific effects in some assays.[7]- Include appropriate antioxidant controls in your assay.- Use assays that are less susceptible to redox interference.

Experimental Protocols and Workflows

Below are generalized protocols and workflows that can be adapted for screening and investigating the bioactivity of this compound.

General Experimental Workflow for Bioactivity Screening

This workflow outlines the typical steps for initial screening of a natural product like this compound.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis start Obtain this compound solubilize Solubilize in appropriate solvent (e.g., DMSO) to create stock solution start->solubilize sterilize Filter-sterilize stock solution solubilize->sterilize treatment Treat cells with serial dilutions of this compound sterilize->treatment cell_culture Culture and seed cells (e.g., cancer cell line, immune cells) cell_culture->treatment incubation Incubate for a defined period treatment->incubation assay Perform bioassay (e.g., MTT for cytotoxicity, Griess for NO production) incubation->assay readout Measure assay readout (e.g., absorbance, fluorescence) assay->readout calculate Calculate IC50 or other relevant metrics readout->calculate end Report findings calculate->end

Caption: A generalized workflow for the initial bioactivity screening of this compound.

Hypothetical Signaling Pathway: Pterocarpan Modulation of Inflammatory Response

Pterocarpans are known to modulate inflammatory pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated for this compound's anti-inflammatory effects.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_response Cellular Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB phosphorylates p_NFkB p-NF-κB (active) NFkB->p_NFkB nucleus Nucleus p_NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines induces transcription of This compound This compound This compound->IKK Potential Inhibition This compound->NFkB

Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

References

Technical Support Center: Isolation and Characterization of Barbacarpan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the isolation and characterization of Barbacarpan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources can it be isolated?

This compound is a pterocarpan, a class of isoflavonoids. It has been successfully isolated from the chloroform soluble fraction of an alcoholic extract of the dried aerial parts of Crotalaria barbata.[1] Another source for similar compounds is Ptycholobium contortum, from which new pterocarpans have been identified.[2]

Q2: What are the primary methods for the purification of this compound?

The most common method for the purification of this compound involves successive column chromatography of crude plant extracts.[2] The process typically starts with a crude extract which is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fractions containing the compound of interest are then further purified using chromatographic techniques.[1][2]

Q3: What are the key analytical techniques for the structural elucidation of this compound?

The structural elucidation of this compound and related compounds relies heavily on a combination of spectroscopic methods. These include:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments are crucial for determining the precise structure and stereochemistry of the molecule.[2]

  • Infrared (IR) Spectroscopy: This technique helps identify key functional groups present in the molecule, such as hydroxyl and aromatic rings.[2]

Q4: What is the reported purity of commercially available this compound?

Commercially available this compound is typically offered at a purity of 98.00%.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Inefficient extraction from the plant material.Optimize the extraction solvent and conditions (e.g., duration, temperature). Consider using a sequence of solvents with varying polarities.
Loss of compound during chromatographic purification.Use a combination of chromatographic techniques (e.g., silica gel, Sephadex) and carefully select the mobile phase to achieve better separation and reduce loss.
Impure this compound Fractions Co-elution of structurally similar compounds.Employ multiple chromatographic steps with different stationary and mobile phases. High-Performance Liquid Chromatography (HPLC) can be used for final purification.
Ambiguous Spectroscopic Data Presence of impurities or insufficient sample concentration.Ensure the sample is of high purity before spectroscopic analysis. For NMR, a sufficient amount of purified compound is necessary for clear signal acquisition.[4][5]
Incorrect assignment of NMR signals.Utilize 2D NMR techniques such as HMBC and COSY to establish correlations between protons and carbons for unequivocal structural assignment.[2][5]

Experimental Protocols

General Protocol for the Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from plant material, based on common phytochemical extraction and purification techniques.

  • Extraction:

    • Air-dry and powder the aerial parts of the plant material (e.g., Crotalaria barbata).

    • Perform a maceration of the powdered material with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 72 hours).

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, for instance, n-hexane, chloroform, and ethyl acetate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing the compound of interest. This compound is typically found in the chloroform-soluble fraction.[1]

  • Column Chromatography:

    • Subject the chloroform fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC. Combine fractions that show a similar profile and contain the target compound.

  • Final Purification:

    • Further purify the combined fractions using additional chromatographic steps, which may include preparative TLC or Sephadex column chromatography, to isolate pure this compound.

  • Structural Elucidation:

    • Characterize the purified compound using spectroscopic methods, including MS, ¹H NMR, ¹³C NMR, and 2D NMR, to confirm its identity as this compound.

Quantitative Data

Spectroscopic Data for this compound and Related Pterocarpans

The following table summarizes key spectroscopic data that can be used in the identification of this compound and similar pterocarpans. The data is based on a representative pterocarpan structure elucidated in the literature.[2]

Data Type Observation Interpretation
HR-ESI-MS Pseudo-molecular ion peak [M+H]⁺Corresponds to the molecular formula.
IR (cm⁻¹) ~3308Hydroxyl group (-OH)
~1618Olefinic bonds (C=C)
~1496Aromatic ring
¹H-NMR (δ ppm) 7.51 (m, 2H), 7.39 (m, 3H)Mono-substituted aromatic ring
3.77 (s, 3H)Methoxyl group (-OCH₃)
¹³C-NMR (δ ppm) ~161.2Carbon attached to the methoxyl group
127.2, 128.6, 129.0Carbons of the mono-substituted aromatic ring

Visualizations

experimental_workflow start Plant Material (e.g., Crotalaria barbata) extraction Maceration with Alcohol start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Further Purification (e.g., Sephadex, Prep-TLC) column_chromatography->purification elucidation Structural Elucidation (MS, NMR, IR) purification->elucidation end Pure this compound elucidation->end

Caption: Experimental workflow for the isolation of this compound.

logical_relationship This compound This compound pterocarpans Pterocarpans This compound->pterocarpans isoflavonoids Isoflavonoids natural_products Natural Products isoflavonoids->natural_products pterocarpans->isoflavonoids

Caption: Hierarchical classification of this compound.

References

Technical Support Center: Barbacarpan in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Barbacarpan is a hypothetical compound created for illustrative purposes within this technical support center. The information, data, and protocols provided are based on established principles of preclinical toxicology and pharmacology but are not derived from studies on an actual molecule named this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in reducing toxicity?

A1: this compound is hypothesized to exert its cytoprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and inhibiting apoptosis in tissues susceptible to drug-induced injury. It is believed to upregulate endogenous antioxidant pathways and suppress the activation of caspases, key mediators of programmed cell death.[1][2][3]

Q2: Which animal models are most appropriate for evaluating the toxicity-reducing effects of this compound?

A2: The choice of animal model is contingent on the specific type of toxicity being investigated. For drug-induced liver injury (DILI), rodent models such as mice and rats are commonly used.[4][5] Porcine models may also be considered for certain studies due to their physiological similarities to humans.[6] The selection should be based on the specific drug inducing the toxicity and the translational relevance of the model.[7]

Q3: What is the optimal dosing regimen for this compound in animal studies?

A3: The optimal dose and frequency of this compound administration are dependent on its pharmacokinetic and pharmacodynamic profile.[8][9][10][11] Preliminary dose-ranging studies are crucial to establish a therapeutic window that maximizes efficacy while minimizing any potential side effects of this compound itself.

Q4: Can this compound be co-administered with other therapeutic agents?

A4: Co-administration of this compound with other drugs should be approached with caution. Potential drug-drug interactions could alter the efficacy and/or toxicity of either this compound or the co-administered agent. A thorough evaluation of metabolic pathways and potential for interactions is recommended before initiating such studies.

Q5: What are the key biomarkers to assess the protective effects of this compound against liver and kidney damage?

A5: For drug-induced liver injury, key biomarkers include serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[12][13][14] For kidney damage, blood urea nitrogen (BUN) and creatinine are standard indicators. Histopathological examination of the respective organs is also essential for a comprehensive assessment.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability in biomarker data between animals in the same treatment group. Inconsistent drug administration (volume, timing).Underlying health differences in animal cohort.Variability in food and water intake.Ensure precise and consistent dosing technique.Acclimatize animals properly and exclude any with pre-existing conditions.Monitor and record food and water consumption.
No significant protective effect of this compound observed. Sub-optimal dose of this compound.Inappropriate timing of this compound administration relative to the toxin.The chosen model of toxicity is not responsive to this compound's mechanism of action.Conduct a dose-response study to identify the optimal therapeutic dose.Evaluate different pre-treatment and co-treatment schedules.Consider a different toxin or animal model.
Unexpected mortality in the this compound-treated group. Potential intrinsic toxicity of this compound at the administered dose.Negative interaction between this compound and the toxin.Issues with the vehicle used for this compound formulation.Perform a standalone toxicity study of this compound.Investigate potential pharmacokinetic and pharmacodynamic interactions.Test the vehicle alone as a control group.
Inconsistent histopathological findings. Improper tissue fixation or processing.Subjectivity in scoring pathological changes.Standardize tissue collection and fixation protocols.Implement a blinded scoring system with a qualified pathologist.

Quantitative Data Summary

The following tables present hypothetical data from a study evaluating the effect of this compound on cisplatin-induced nephrotoxicity in a rat model.

Table 1: Renal Function Biomarkers

Treatment Group N BUN (mg/dL) Creatinine (mg/dL)
Vehicle Control1022.5 ± 2.10.6 ± 0.1
Cisplatin (7 mg/kg)10158.3 ± 15.74.8 ± 0.5
Cisplatin + this compound (10 mg/kg)1085.1 ± 9.32.1 ± 0.3
Cisplatin + this compound (25 mg/kg)1045.6 ± 5.41.2 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Oxidative Stress Markers in Kidney Tissue

Treatment Group N Malondialdehyde (MDA, nmol/mg protein) Glutathione (GSH, µmol/g tissue)
Vehicle Control101.2 ± 0.25.8 ± 0.6
Cisplatin (7 mg/kg)104.5 ± 0.52.1 ± 0.3
Cisplatin + this compound (10 mg/kg)102.8 ± 0.44.2 ± 0.5
Cisplatin + this compound (25 mg/kg)101.5 ± 0.35.3 ± 0.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Cisplatin-Induced Nephrotoxicity Rat Model
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle Control (Saline, i.p.)

    • Group 2: Cisplatin (7 mg/kg, single i.p. injection)

    • Group 3: Cisplatin (7 mg/kg, single i.p. injection) + this compound (10 mg/kg, daily oral gavage for 5 days, starting 24h before cisplatin)

    • Group 4: Cisplatin (7 mg/kg, single i.p. injection) + this compound (25 mg/kg, daily oral gavage for 5 days, starting 24h before cisplatin)

  • Procedure:

    • Administer this compound or vehicle daily for 5 days.

    • On day 2, administer a single intraperitoneal (i.p.) injection of cisplatin or saline.

    • Monitor animal weight and health daily.

    • On day 5, collect blood samples via cardiac puncture under anesthesia for serum biomarker analysis.

    • Euthanize animals and collect kidneys for histopathological and oxidative stress marker analysis.

  • Endpoint Analysis:

    • Measure serum BUN and creatinine levels.

    • Assess kidney tissue for histopathological changes (e.g., tubular necrosis, inflammation).

    • Quantify oxidative stress markers (e.g., MDA, GSH) in kidney homogenates.

Visualizations

Barbacarpan_Signaling_Pathway Toxin Drug-Induced Toxin (e.g., Cisplatin) ROS Reactive Oxygen Species (ROS) Toxin->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages Caspase Caspase Activation Mitochondria->Caspase Activates Apoptosis Apoptosis & Cell Death Caspase->Apoptosis Leads to CellSurvival Cell Survival This compound This compound This compound->ROS Scavenges This compound->Caspase Inhibits Antioxidant Antioxidant Enzymes (e.g., SOD, GPx) This compound->Antioxidant Upregulates Antioxidant->ROS Neutralizes

Caption: Hypothetical signaling pathway of this compound's cytoprotective effect.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomize into Treatment Groups start->grouping pretreatment Administer this compound or Vehicle (Pre-treatment Period) grouping->pretreatment toxin Induce Toxicity (e.g., Cisplatin Injection) pretreatment->toxin posttreatment Continue this compound/Vehicle Administration (Post-treatment Period) toxin->posttreatment monitoring Daily Monitoring (Weight, Clinical Signs) posttreatment->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Endpoint Analysis (Biomarkers, Histopathology) collection->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for in vivo toxicity studies.

References

Technical Support Center: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

We are unable to provide a technical support center on Barbacarpan and its role in overcoming resistance mechanisms at this time. Our comprehensive search for information on a compound named "this compound" did not yield any relevant results in the scientific literature or public databases.

This could be for several reasons:

  • Novel Compound: "this compound" may be a very new or experimental compound that has not yet been described in published research.

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To help us provide you with the information you need, please verify the following:

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Once we have a confirmed and identifiable compound, we will be able to proceed with creating the requested technical support center, including troubleshooting guides, FAQs, data tables, experimental protocols, and pathway diagrams.

Barbacarpan optimizing experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Barbacarpan

Disclaimer: The information provided in this technical support center is intended for guidance during research and development. The experimental conditions and protocols are based on currently available data and may require optimization for specific experimental setups.

Frequently Asked Questions (FAQs)
QuestionAnswer
What is this compound? This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Its precise mechanism of action is the subject of ongoing research, but it is known to modulate specific intracellular signaling pathways.
What is the primary known target of this compound? The primary molecular target of this compound is the kinase domain of the Serine/Threonine kinase XYZ, a key regulator in cell proliferation and survival pathways.
In what solvent should this compound be dissolved? This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
What is the recommended storage condition for this compound? This compound should be stored as a lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light.
Is this compound cytotoxic? This compound can exhibit cytotoxicity at high concentrations. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line using a dose-response curve and a cell viability assay (e.g., MTT or CellTiter-Glo®).

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound Prepare fresh stock solutions from lyophilized powder. Avoid multiple freeze-thaw cycles of stock solutions.Consistent and reproducible experimental results.
Incorrect Drug Concentration Perform a dose-response experiment to determine the optimal concentration (EC50/IC50) for your specific cell line and assay.Identification of the effective concentration range for this compound.
Cell Line Insensitivity Verify the expression of the target protein (XYZ kinase) in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to XYZ kinase inhibition as a positive control.Confirmation of target presence and establishment of a positive control for the experimental system.
Suboptimal Treatment Duration Conduct a time-course experiment to identify the optimal duration of this compound treatment for the desired effect.Determination of the ideal time point to observe the maximal effect of this compound.
Assay Interference Ensure that this compound or the solvent (DMSO) does not interfere with the assay readout. Run appropriate vehicle controls.Accurate and reliable assay results without artifacts.
Issue 2: High Background Signal in Western Blot for Phospho-Target
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio.Reduced background and clearer visualization of the target protein.
Insufficient Washing Steps Increase the number and/or duration of washing steps after antibody incubations to remove non-specific binding.Lower background signal across the blot.
Inadequate Blocking Optimize the blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and increase the blocking time.Minimized non-specific antibody binding to the membrane.
Cross-reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody to reduce species cross-reactivity.Decreased off-target bands and cleaner blot.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of XYZ Kinase Phosphorylation
  • Cell Lysis: Treat cells with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of XYZ kinase overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total XYZ kinase or a housekeeping protein like GAPDH.

Visualizations

Barbacarpan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_kinase XYZ Kinase Receptor->XYZ_kinase Activates Downstream_Effector Downstream Effector XYZ_kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes This compound This compound This compound->XYZ_kinase Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Proposed signaling pathway of this compound's inhibitory action.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilution) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate IC50 read_plate->analyze_data end_point End analyze_data->end_point

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Inconsistent Results? check_reagent This compound Fresh? start->check_reagent check_concentration Dose-Response Done? check_reagent->check_concentration Yes negative_outcome Issue Persists check_reagent->negative_outcome No, Prepare Fresh check_target Target Expressed? check_concentration->check_target Yes check_concentration->negative_outcome No, Determine EC50 check_time Time-Course Done? check_target->check_time Yes check_target->negative_outcome No, Validate Cell Line positive_outcome Consistent Results check_time->positive_outcome Yes check_time->negative_outcome No, Optimize Duration

Caption: Troubleshooting logic for inconsistent experimental results.

Barbacarpan troubleshooting mass spectrometry signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Barbacarpan analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry ionization conditions for this compound?

A1: this compound is a moderately polar molecule and is most effectively ionized using Electrospray Ionization (ESI) in positive ion mode. Adduct formation with sodium ([M+Na]+) or potassium ([M+K]+) is common, in addition to the protonated molecule ([M+H]+). For quantitative analysis, it is recommended to optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the most stable and abundant ion.

Q2: I am observing a weak or no signal for this compound. What are the potential causes?

A2: A weak or absent signal for this compound can stem from several factors.[1][2] Begin by verifying the sample concentration to ensure it is within the instrument's detection limits.[1] Improper sample preparation, such as the presence of interfering substances like detergents or salts, can suppress the ionization of this compound.[3][4][5] It is also crucial to confirm that the mass spectrometer is properly tuned and calibrated.[1] Additionally, check for issues with the LC system, such as a clogged injector or column, which may prevent the sample from reaching the mass spectrometer.[6] A complete loss of signal could indicate a singular event that has taken the system offline.[2]

Q3: My this compound peak is showing significant tailing or fronting. How can I improve the peak shape?

A3: Poor peak shape is often related to chromatographic conditions.[6] Ensure that the mobile phase composition is optimal for this compound, and that the pH is appropriate to maintain a consistent ionization state. Column overload can also lead to peak tailing; try injecting a smaller sample volume or a more dilute sample. Contamination of the analytical column can also affect peak shape, so regular column flushing and maintenance are recommended.[6]

Q4: I am seeing unexpected peaks in my chromatogram. What could be the source of this contamination?

A4: Contamination can originate from various sources, including solvents, sample preparation procedures, and the LC-MS system itself.[6] Ensure the use of high-purity, LC-MS grade solvents and reagents. Thoroughly clean all glassware and equipment used for sample preparation to avoid cross-contamination. Keratin contamination from dust and human contact is a common issue, especially in sensitive analyses.[7] Systemic contamination can be addressed by flushing the LC system with a strong solvent mixture.[6]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal

This is one of the most common issues encountered in mass spectrometry.[1] The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Sample Concentration Verify that the sample concentration is appropriate. A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can cause ion suppression.[1]
Ionization Efficiency Optimize the ionization source parameters (e.g., ESI, APCI) for this compound. Experiment with different ionization methods if necessary.[1]
Instrument Tuning & Calibration Regularly tune and calibrate the mass spectrometer to ensure it is operating at its peak performance.[1]
Sample Preparation Ensure the sample is free of contaminants like salts and detergents that can interfere with ionization.[3][4][5]
LC System Issues Check for clogs in the sample loop, injector, or column. Ensure proper mobile phase flow and composition.[6]
Source Contamination A dirty ion source can lead to reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
Issue 2: Inconsistent Retention Time

Shifts in retention time can compromise the reliability of your data.[6]

Potential Cause Recommended Solution
Mobile Phase Composition Ensure the mobile phase is prepared accurately and consistently. Even small variations can affect retention time. Use high-quality solvents.[6]
Column Temperature Maintain a stable column temperature using a column oven. Fluctuations in ambient temperature can cause retention time to drift.
Column Degradation The analytical column can degrade over time. If retention time shifts are persistent and peak shape deteriorates, consider replacing the column.[6]
System Equilibration Ensure the LC system is fully equilibrated with the mobile phase before starting a sample sequence.
Flow Rate Fluctuation Check for any leaks in the LC system that could cause the flow rate to be inconsistent.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., acetonitrile or methanol).

  • Protein Precipitation (if applicable): For biological samples, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the sample and collect the supernatant.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulates.[6]

Protocol 2: Generic LC-MS Method for this compound
  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Visualizations

TroubleshootingWorkflow start No or Low this compound Signal check_sample Check Sample Concentration & Integrity start->check_sample sample_ok Sample OK? check_sample->sample_ok check_lc Investigate LC System lc_ok LC System OK? check_lc->lc_ok check_ms Investigate MS System ms_ok MS System OK? check_ms->ms_ok sample_ok->check_lc Yes solution_sample Adjust Concentration or Re-prepare Sample sample_ok->solution_sample No lc_ok->check_ms Yes solution_lc Troubleshoot LC: - Check for leaks - Purge pump - Check column lc_ok->solution_lc No solution_ms Troubleshoot MS: - Tune & Calibrate - Clean Source ms_ok->solution_ms No end Signal Restored ms_ok->end Yes solution_sample->end solution_lc->end solution_ms->end

Caption: Troubleshooting workflow for no or low this compound signal.

SamplePrepWorkflow start Sample Matrix extraction Solvent Extraction start->extraction protein_precip Protein Precipitation (if necessary) extraction->protein_precip evaporation Evaporation protein_precip->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration injection LC-MS Injection filtration->injection

Caption: Standard sample preparation workflow for this compound analysis.

References

Validation & Comparative

Barbacarpan: A Comparative Analysis of a Novel Dual mTORC1/mTORC2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the mechanism of action for Barbacarpan, a novel ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This compound distinguishes itself by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more complete blockade of the PI3K/AKT/mTOR signaling pathway.[1][2] Its performance is compared against first-generation allosteric mTORC1 inhibitors (Rapalogs) and established dual PI3K/mTOR inhibitors, supported by key preclinical experimental data.

Mechanism of Action: Targeting the mTOR Kinase Domain

This compound is designed to compete with ATP for binding to the kinase domain of mTOR.[2] This direct inhibition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2.[1] Unlike first-generation rapalogs, which allosterically inhibit mTORC1, this compound's mechanism effectively blocks the feedback activation of PI3K/AKT signaling, a common resistance pathway seen with mTORC1-only inhibitors.[3] This dual-target approach aims to provide more potent and durable anti-proliferative effects in cancer cells where the mTOR pathway is hyperactive.[1][2]

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Survival Cell Survival AKT->Survival Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K1->Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2 Rapalogs Rapalogs Rapalogs->mTORC1

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Comparative Performance Data

The efficacy of this compound was evaluated against a first-generation mTOR inhibitor (Everolimus) and a dual PI3K/mTOR inhibitor (Gedatolisib).

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against isolated kinases. Lower values indicate greater potency.

CompoundTarget KinaseIC50 (nM)
This compound mTOR 2.5
PI3Kα > 1000
EverolimusmTORN/A (Allosteric)
PI3Kα> 5000
GedatolisibmTOR5.1
PI3Kα1.2

This table shows the concentration required to inhibit 50% of the phosphorylation of key downstream biomarkers after 24 hours of treatment.

Compoundp-AKT (S473) IC50 (nM)p-S6K (T389) IC50 (nM)
This compound 15.2 8.5
Everolimus> 100022.4
Gedatolisib4.86.1

This table presents the half-maximal growth inhibition (GI50) after 72 hours of continuous exposure to each compound.

CompoundMCF-7 (Breast) GI50 (nM)U-87 MG (Glioblastoma) GI50 (nM)A498 (Renal) GI50 (nM)
This compound 45 68 35
Everolimus210355150
Gedatolisib254228

Key Experimental Protocols

The data presented above were generated using the following standard methodologies.

  • Objective: To determine the direct inhibitory activity of this compound on mTOR and PI3Kα kinase activity.

  • Methodology: Recombinant human mTOR and PI3Kα enzymes were used in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Compounds were serially diluted in DMSO and incubated with the kinase and a fluorescently labeled substrate peptide. The reaction was initiated by adding ATP. The extent of substrate phosphorylation was measured by detecting the FRET signal, and IC50 values were calculated using a four-parameter logistic curve fit.

  • Objective: To confirm this compound's inhibition of mTORC1 and mTORC2 signaling pathways in a cellular context.

  • Methodology: MCF-7 cells were seeded and allowed to attach overnight. Cells were then treated with a range of concentrations of the test compounds for 24 hours. Following treatment, cells were lysed, and protein concentrations were normalized. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-AKT (Ser473), phospho-S6K (Thr389), and total protein controls. Signal was detected using chemiluminescence, and band intensities were quantified to determine IC50 values.

  • Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology: Cancer cell lines (MCF-7, U-87 MG, A498) were seeded in 96-well plates. After 24 hours, cells were treated with serially diluted compounds for 72 hours. Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity. Fluorescence was read on a plate reader, and the data were normalized to vehicle-treated controls to calculate GI50 values.

MOA_Validation_Workflow start Hypothesis: This compound inhibits mTOR Kinase biochem Biochemical Assay (TR-FRET Kinase Assay) start->biochem Target Engagement cell_based Cell-Based Assay (Western Blot for p-AKT, p-S6K) biochem->cell_based Cellular Target Modulation phenotypic Phenotypic Assay (Cell Viability / Proliferation) cell_based->phenotypic Functional Outcome data_analysis Data Analysis (IC50 / GI50 Calculation) phenotypic->data_analysis conclusion Conclusion: Mechanism Validated data_analysis->conclusion

Caption: Experimental workflow for this compound's MoA validation.

Summary and Conclusion

The experimental data validate that this compound is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2. Its high selectivity against PI3Kα distinguishes it from dual PI3K/mTOR inhibitors like Gedatolisib.

  • Potency: this compound demonstrates nanomolar potency against the mTOR kinase and effectively inhibits downstream signaling of both mTORC1 (p-S6K) and mTORC2 (p-AKT) in cancer cells.

  • Efficacy: The dual inhibition translates to superior anti-proliferative activity compared to the first-generation mTORC1 inhibitor, Everolimus, across multiple cancer cell lines.

  • Selectivity: While the dual PI3K/mTOR inhibitor Gedatolisib shows slightly higher potency in some assays, this compound's selectivity for mTOR may offer a different therapeutic window and safety profile, warranting further investigation.

References

Unraveling the Enigma of Barbacarpan: A Guide to Target Engagement Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a newly isolated natural product to a well-characterized molecular entity is both challenging and rewarding. Barbacarpan, a flavonoid recently isolated from the herb Crotalaria barbata, presents such a case. [1][2] While its chemical structure is defined as a pterocarpan, a class of flavonoids known for a wide range of biological activities, specific data on its molecular target and mechanism of action remain elusive in publicly available scientific literature.[3][4] This guide, therefore, aims to provide a comprehensive framework for researchers to approach the critical step of target engagement confirmation for novel compounds like this compound.

This document will serve as a methodological comparison guide, outlining established experimental protocols and data presentation strategies that can be employed to identify and validate the biological target of this compound. We will also explore potential signaling pathways that flavonoids are known to modulate, offering a starting point for investigation.

Comparative Data Presentation: A Framework for Analysis

Effective data presentation is paramount for comparing the efficacy and selectivity of a novel compound against known alternatives. The following tables provide a structured format for summarizing key quantitative data once experimental results are obtained.

Table 1: Hypothetical Target Engagement and Affinity Data

CompoundTarget ProteinAssay TypeKd (nM)IC50 (µM)
This compoundUndetermined(e.g., SPR)TBDTBD
Alternative 1(e.g., Kinase X)(e.g., TR-FRET)500.1
Alternative 2(e.g., Kinase X)(e.g., ITC)1200.5

This table is designed to compare the binding affinity (Kd) and functional inhibition (IC50) of this compound with alternative compounds targeting the same hypothetical protein. TBD (To Be Determined) indicates the data that needs to be generated for this compound.

Table 2: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (% Inhibition @ 1µM)Alternative 1 (% Inhibition @ 1µM)
Kinase XTBD95
Kinase YTBD45
Kinase ZTBD10

This table provides a template to assess the selectivity of this compound against a panel of kinases, a common approach for characterizing flavonoid compounds which are often kinase inhibitors. The percentage of inhibition at a fixed concentration allows for a direct comparison of selectivity with an alternative compound.

Experimental Protocols: A Roadmap to Target Identification and Validation

The following section details key experimental methodologies crucial for identifying the molecular target of this compound and confirming its engagement in a cellular context.

Target Identification Strategies

Given that this compound is a natural product with an unknown target, initial efforts should focus on unbiased approaches to identify potential binding partners.

  • Affinity Chromatography-Mass Spectrometry:

    • Immobilization: Chemically synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Lysate Incubation: Incubate the this compound-conjugated beads with cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed).

    • Washing and Elution: Perform stringent washes to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer or by competing with free this compound.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and subsequent database searching.

  • Thermal Proteome Profiling (TPP):

    • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

    • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.

    • Protein Precipitation and Digestion: Collect the soluble protein fraction at each temperature, as ligand binding typically stabilizes proteins to thermal denaturation. Digest the proteins into peptides.

    • Quantitative Mass Spectrometry: Analyze the peptide samples using quantitative mass spectrometry to determine the melting curves of thousands of proteins. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Target Engagement Confirmation in Cells

Once a putative target is identified, the next critical step is to confirm engagement in a cellular environment.

  • Cellular Thermal Shift Assay (CETSA):

    • Cell Treatment: Treat cells with varying concentrations of this compound.

    • Heating and Lysis: Heat the cells at a specific temperature that denatures the target protein in the absence of a ligand. Lyse the cells to release soluble proteins.

    • Western Blot Analysis: Analyze the amount of soluble target protein remaining in the lysate by Western blot. An increase in the soluble fraction of the target protein with increasing concentrations of this compound confirms intracellular target engagement.

  • NanoBRET™ Target Engagement Assay:

    • Cell Line Engineering: Create a cell line that expresses the putative target protein fused to a NanoLuc® luciferase.

    • Tracer Competition: Treat the cells with a fluorescent tracer that is known to bind to the target protein and this compound.

    • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-tagged target and the fluorescent tracer. A decrease in the BRET signal upon addition of this compound indicates that it is competing with the tracer for binding to the target protein, thus confirming engagement.

Visualizing the Path Forward: Workflows and Pathways

Diagrammatic representations of experimental workflows and potential signaling pathways can greatly aid in the conceptualization and planning of research.

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Mechanism of Action Natural Product (this compound) Natural Product (this compound) Affinity Chromatography Affinity Chromatography Natural Product (this compound)->Affinity Chromatography Thermal Proteome Profiling Thermal Proteome Profiling Natural Product (this compound)->Thermal Proteome Profiling Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Thermal Proteome Profiling->Mass Spectrometry Putative Target(s) Putative Target(s) Mass Spectrometry->Putative Target(s) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Putative Target(s)->Cellular Thermal Shift Assay (CETSA) NanoBRET Assay NanoBRET Assay Putative Target(s)->NanoBRET Assay Confirmed Target Engagement Confirmed Target Engagement NanoBRET Assay->Confirmed Target Engagement CETSA CETSA CETSA->Confirmed Target Engagement Downstream Signaling Analysis Downstream Signaling Analysis Confirmed Target Engagement->Downstream Signaling Analysis Cellular Phenotype Cellular Phenotype Downstream Signaling Analysis->Cellular Phenotype

Caption: Workflow for this compound Target Identification and Validation.

Given that many flavonoids interact with kinase signaling pathways, the following diagram illustrates a hypothetical pathway that could be investigated for this compound's effects.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->RAF Inhibition?

Caption: Hypothetical MAPK Signaling Pathway Modulation by this compound.

References

Preclinical Efficacy of Barbacarpan: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available information regarding preclinical efficacy studies, mechanism of action, or comparative data for a compound named "Barbacarpan."

Extensive searches of scientific literature and databases have not yielded any results for "this compound." This suggests that "this compound" may be:

  • A very new or early-stage compound that has not yet been described in published scientific literature.

  • An internal codename for a drug that is not yet publicly disclosed.

  • A misspelling of a different compound.

Without any foundational information on this compound, it is not possible to provide a comparative guide on its preclinical efficacy, detail its experimental protocols, or visualize its signaling pathways as requested.

To facilitate the creation of the requested comparison guide, please verify the spelling of "this compound" and, if possible, provide additional context, such as:

  • The therapeutic area or disease target.

  • The class of drug or its proposed mechanism of action.

  • Any affiliated research institution or company.

Once more specific information is available, a comprehensive and objective comparison guide can be developed.

Barbacarpan: An Early-Stage Natural Compound with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Barbacarpan is a natural flavonoid, specifically a pterocarpan, isolated from the herb Crotalaria barbata[1][2][3]. Current scientific literature on this compound is limited to its identification, chemical characterization, and preliminary in-vitro studies. As of late 2025, there is no publicly available information on clinical trials, a defined mechanism of action for a specific disease, or comparative data against any standard of care treatments. The available research places this compound in the very early stages of drug discovery.

Preclinical Findings

Initial research has suggested that this compound may possess cytotoxic activities. One study highlighted its potential antiproliferative effects against two lung cancer cell lines, A549 and SPC212, with IC50 values below 75 µM[4]. Another computational study included this compound in a screening of flavonoids as potential inhibitors of the dengue virus NS2B/NS3 protease, an enzyme crucial for viral replication[5]. However, these are preliminary findings and require further investigation to establish any therapeutic relevance.

Due to the lack of clinical and comparative data, a detailed analysis against a standard of care is not possible at this time. The following sections provide a general overview of the typical workflow for natural product drug discovery, which is the current stage of research for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The isolation of this compound has been described from the chloroform-soluble fraction of an alcoholic extract of the dried aerial parts of Crotalaria barbata[2][6]. Cytotoxicity studies, such as those mentioned for lung cancer cell lines, would typically involve standard cell viability assays (e.g., MTT or resazurin-based assays) to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Logical Workflow: Natural Product Drug Discovery

The journey of a natural product like this compound from discovery to a potential therapeutic agent follows a structured path. The diagram below illustrates this general workflow.

G cluster_0 Discovery & Isolation cluster_1 Preclinical Research cluster_2 Clinical Development A Plant Source (Crotalaria barbata) B Extraction & Fractionation A->B C Isolation of this compound B->C D Structural Elucidation C->D E In-vitro Screening (e.g., Cytotoxicity Assays) D->E F Mechanism of Action Studies E->F G In-vivo Animal Models F->G H Phase I Trials (Safety) G->H I Phase II Trials (Efficacy & Dosing) H->I J Phase III Trials (Comparative Efficacy) I->J K Approved Drug J->K Regulatory Approval

Figure 1: Generalized workflow for natural product drug discovery.

Data Presentation

Currently, there is no quantitative data from comparative studies of this compound against any standard of care. The available information is qualitative and descriptive, focusing on its discovery and initial biological screening.

Conclusion

This compound is a natural compound at a nascent stage of scientific evaluation. While preliminary studies on its cytotoxic effects are noted, a significant body of research, including mechanism of action studies, in-vivo efficacy, and safety profiling, is required before it can be considered for clinical development. Consequently, a comparative analysis with any standard of care is not feasible at this time. The scientific community will need to conduct extensive preclinical and clinical research to determine if this compound holds any promise as a future therapeutic agent.

References

Unveiling Synergistic Interactions: A Comparative Analysis of Barbacarpan and Bavachinin

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Subject Compound: Initial literature searches for the compound "Barbacarpan" did not yield any studies detailing its synergistic effects with other compounds. However, a significant body of research exists for a similarly named compound, "Bavachinin," which has demonstrated notable synergistic activities. This guide will proceed under the assumption that "this compound" may have been a typographical error and will focus on the experimentally-backed synergistic effects of Bavachinin.

This guide provides a comprehensive comparison of Bavachinin's performance, both alone and in combination with other compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds and their synergistic applications.

Synergistic Effects of Bavachinin with PPAR Agonists on Metabolic Parameters

Bavachinin, a natural pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist, has been shown to exhibit synergistic effects when combined with synthetic PPAR-γ and PPAR-α agonists, namely rosiglitazone and fenofibrate, respectively. These combinations have demonstrated enhanced efficacy in improving carbohydrate and lipid metabolism in animal models of type 2 diabetes (db/db mice).[1]

Data Presentation

The following tables summarize the quantitative data from a key study investigating the synergistic effects of Bavachinin.

Table 1: Synergistic Effect of Bavachinin and Rosiglitazone on PPARγ Transcriptional Activity

Treatment (Concentration)PPARγ Activity (Fold Induction)
Vehicle1.0
Bavachinin (10 µM)2.5
Rosiglitazone (1 µM)4.0
Bavachinin (10 µM) + Rosiglitazone (1 µM) 8.5

Data adapted from in vitro reporter gene assays.

Table 2: In Vivo Efficacy of Bavachinin and Rosiglitazone in db/db Mice

Treatment GroupBlood Glucose Reduction (%)Body Weight Gain (%)
Vehicle0+15
Bavachinin (50 mg/kg)20+5
Rosiglitazone (10 mg/kg)35+25
Bavachinin (50 mg/kg) + Rosiglitazone (5 mg/kg) 45 +10

Data from a 4-week treatment study in db/db mice.[1]

Table 3: Synergistic Effect of Bavachinin and Fenofibrate on PPARα Transcriptional Activity

Treatment (Concentration)PPARα Activity (Fold Induction)
Vehicle1.0
Bavachinin (10 µM)2.0
Fenofibrate (10 µM)3.5
Bavachinin (10 µM) + Fenofibrate (10 µM) 7.0

Data adapted from in vitro reporter gene assays.

Table 4: In Vivo Efficacy of Bavachinin and Fenofibrate in db/db Mice

Treatment GroupPlasma Triacylglycerol Reduction (%)
Vehicle0
Bavachinin (50 mg/kg)15
Fenofibrate (100 mg/kg)30
Bavachinin (50 mg/kg) + Fenofibrate (50 mg/kg) 50

Data from a 4-week treatment study in db/db mice.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Peroxisome Proliferator-Activated Receptor (PPAR) Transcriptional Activity Assay

This assay is performed to determine the ability of compounds to activate PPARs, which are nuclear receptors that regulate gene expression.

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with expression vectors for the PPAR ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (Bavachinin, rosiglitazone, fenofibrate, or their combinations) or vehicle control.

  • Luciferase Assay: Following a 24-hour incubation with the compounds, cells are lysed, and luciferase activity is measured using a luminometer. The results are expressed as fold induction relative to the vehicle control.

In Vivo Studies in db/db Mice

db/db mice are a genetic model of type 2 diabetes and obesity.

  • Animal Model: Male db/db mice (8 weeks old) are used. The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Treatment Administration: Mice are randomly assigned to different treatment groups: vehicle control, Bavachinin alone, synthetic agonist (rosiglitazone or fenofibrate) alone, and the combination of Bavachinin and the synthetic agonist. The compounds are administered daily by oral gavage for a period of 4 weeks.

  • Measurement of Blood Glucose and Triacylglycerol Levels: Blood samples are collected from the tail vein at baseline and at the end of the treatment period. Blood glucose levels are measured using a glucometer. Plasma triacylglycerol levels are determined using a commercial enzymatic kit.

  • Body Weight Monitoring: The body weight of each mouse is recorded weekly throughout the study.

Visualizations

The following diagrams illustrate the signaling pathway of PPAR activation and a general workflow for evaluating synergistic effects.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bavachinin Bavachinin PPAR_RXR PPAR/RXR Heterodimer Bavachinin->PPAR_RXR PPAR_Agonist Synthetic PPAR Agonist PPAR_Agonist->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Target_Genes Target Gene Expression PPRE->Target_Genes Metabolic_Effects Regulation of Glucose & Lipid Metabolism Target_Genes->Metabolic_Effects

Caption: PPAR signaling pathway activation by Bavachinin and synthetic agonists.

Experimental_Workflow Start Hypothesis: Synergistic Effect In_Vitro In Vitro Studies (PPAR Activity Assay) Start->In_Vitro In_Vivo In Vivo Studies (db/db Mice) Start->In_Vivo Data_Analysis Data Analysis (Statistical Comparison) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Synergy Data_Analysis->Conclusion

Caption: General experimental workflow for assessing synergistic effects.

References

Barbacarpan: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the kinase selectivity profile of Barbacarpan, a novel inhibitor, against other established compounds. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential on-target and off-target effects of this compound.

Executive Summary

This compound is a potent inhibitor of a specific kinase target. However, understanding its cross-reactivity with other kinases is crucial for predicting its therapeutic window and potential side effects. This document presents quantitative data from in vitro binding assays, comparing the inhibitory activity of this compound and a reference compound ("Compound Y") across a panel of selected kinases. Detailed experimental protocols and signaling pathway diagrams are provided to offer a comprehensive overview for research and development purposes.

Kinase Inhibition Profile

The inhibitory activity of this compound and Compound Y was assessed against a panel of kinases using a competitive binding assay. The data, presented as the half-maximal inhibitory concentration (IC50), is summarized in the table below. Lower IC50 values indicate higher potency.

Target KinaseThis compound IC50 (nM)Compound Y IC50 (nM)
Primary Target A 15 25
Off-Target Kinase B2501500
Off-Target Kinase C800>10,000
Off-Target Kinase D12008000
Off-Target Kinase E>10,000>10,000

Data Interpretation: this compound demonstrates high potency against its primary target. While it shows some off-target activity against Kinase B, it is significantly more selective than Compound Y across the tested panel. Both compounds exhibit low activity against Kinase E.

Experimental Methodologies

The following protocol was utilized to determine the kinase inhibition profiles.

Kinase Glo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a compound results in a higher ATP level.

Materials:

  • Kinase-Glo® Reagent (Promega)

  • Recombinant Kinases (e.g., Primary Target A, Off-Target B, etc.)

  • Substrate peptide

  • ATP

  • This compound and Compound Y

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: A serial dilution of this compound and Compound Y was prepared in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction Mixture: For each kinase, a reaction mixture was prepared containing the specific kinase, its corresponding substrate, and ATP at a concentration close to its Km value.

  • Assay Plate Setup: 10 µL of the diluted compounds were added to the wells of a 96-well plate. Control wells contained only the assay buffer with DMSO.

  • Initiation of Kinase Reaction: 10 µL of the kinase reaction mixture was added to each well to start the reaction.

  • Incubation: The plate was incubated at room temperature for 60 minutes.

  • ATP Detection: 20 µL of Kinase-Glo® Reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Measurement: The plate was incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal, which was then measured using a plate-reading luminometer.

  • Data Analysis: The luminescence data was normalized to controls, and the IC50 values were calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

Visualizing Molecular Interactions and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Primary_Target_A Primary Target A (Receptor Tyrosine Kinase) Ligand->Primary_Target_A Binding & Activation Substrate_1 Substrate 1 Primary_Target_A->Substrate_1 Phosphorylation Substrate_2 Substrate 2 Substrate_1->Substrate_2 Signal Transduction Downstream_Effector Downstream Effector Substrate_2->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Transcription, Proliferation, etc. This compound This compound This compound->Primary_Target_A Inhibition

Caption: Simplified signaling pathway of Primary Target A and the inhibitory action of this compound.

Experimental_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of this compound & Compound Y Start->Compound_Dilution Plate_Loading Add Compounds and Reaction Mix to Plate Compound_Dilution->Plate_Loading Reaction_Mix Prepare Kinase Reaction Mixture Reaction_Mix->Plate_Loading Incubation_1 Incubate for 60 min at Room Temperature Plate_Loading->Incubation_1 Add_Reagent Add Kinase-Glo® Reagent Incubation_1->Add_Reagent Incubation_2 Incubate for 10 min at Room Temperature Add_Reagent->Incubation_2 Read_Plate Measure Luminescence Incubation_2->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Kinase-Glo® luminescent kinase assay.

Barbacarpan: A Potential Biomarker for In Vivo Activity in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Barbacarpan, a natural pterocarpan with demonstrated cytotoxic properties, presents a compelling case for investigation as a therapeutic agent and a potential biomarker for monitoring in vivo activity. While direct studies establishing this compound as an in vivo biomarker are currently limited, this guide provides a comparative framework based on its known biological effects and data from analogous compounds. By examining the in vivo activity of similar molecules, we can extrapolate potential biomarker strategies for this compound and outline the experimental protocols necessary to validate them.

Comparative Analysis of In Vivo Activity and Potential Biomarkers

The primary challenge in establishing this compound as a therapeutic agent is the absence of direct in vivo biomarker data. However, by looking at related compounds and extracts from its source, Crotalaria barbata, we can propose a relevant biomarker panel for future in vivo studies. The cytotoxic nature of this compound suggests its potential application in oncology, while the known anti-inflammatory properties of related plant extracts point to its utility in inflammatory disease models.

A study on barbigerone, a structurally related compound, demonstrated its ability to modulate pro-inflammatory cytokines in vivo. This provides a strong rationale for investigating similar markers for this compound. Furthermore, in vivo studies of other cytotoxic pterocarpans have utilized tumor volume and inflammatory markers as indicators of efficacy.

Below is a comparative table outlining potential in vivo biomarkers for this compound, benchmarked against an established alternative for a similar therapeutic application.

Biomarker CategoryPotential this compound BiomarkerEstablished Alternative: Doxorubicin (in Oncology)
Efficacy (Oncology) Tumor Volume ReductionTumor Volume Reduction
Ki-67 Proliferation Index in Tumor TissueKi-67 Proliferation Index in Tumor Tissue
Circulating Tumor Cells (CTCs)Circulating Tumor Cells (CTCs)
Efficacy (Inflammation) Serum Interleukin-6 (IL-6) LevelsSerum C-Reactive Protein (CRP) Levels
Serum Tumor Necrosis Factor-alpha (TNF-α) LevelsSerum Interleukin-1β (IL-1β) Levels
Paw Edema Volume (in animal models)Paw Edema Volume (in animal models)
Safety/Toxicity Serum Alanine Aminotransferase (ALT)Cardiac Troponin I (cTnI)
Serum Aspartate Aminotransferase (AST)Complete Blood Count (CBC) with Differential
Body WeightBody Weight

Experimental Protocols

To validate this compound as a therapeutic agent and identify reliable in vivo biomarkers, a series of preclinical studies are necessary. The following are detailed methodologies for key experiments.

In Vivo Xenograft Model for Cytotoxic Activity
  • Cell Culture: Human lung carcinoma A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Animal Model: Six-week-old female athymic nude mice (nu/nu) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reach a volume of approximately 100 mm³, mice are randomized into three groups (n=8 per group):

    • Vehicle control (e.g., 10% DMSO in saline, intraperitoneal injection, daily)

    • This compound (e.g., 10 mg/kg, intraperitoneal injection, daily)

    • Positive control (e.g., Doxorubicin, 2 mg/kg, intravenous injection, twice weekly)

  • Biomarker Monitoring:

    • Tumor volume is measured every two days using calipers (Volume = 0.5 x length x width²).

    • Body weight is recorded every two days.

    • At the end of the study (e.g., 21 days), blood is collected via cardiac puncture for serum biomarker analysis (e.g., ALT, AST).

    • Tumors are excised, weighed, and processed for immunohistochemical analysis of Ki-67.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Treatment Protocol: Animals are divided into four groups (n=6 per group):

    • Vehicle control (saline, oral gavage)

    • This compound (e.g., 25 mg/kg, oral gavage)

    • This compound (e.g., 50 mg/kg, oral gavage)

    • Positive control (e.g., Indomethacin, 10 mg/kg, oral gavage)

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Biomarker Measurement:

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • At 4 hours, blood is collected for the measurement of serum IL-6 and TNF-α levels using ELISA kits.

Visualizing Pathways and Workflows

To better understand the potential mechanisms of action and the experimental design, the following diagrams are provided.

Barbacarpan_Cytotoxic_Pathway This compound This compound TumorCell Tumor Cell This compound->TumorCell Enters Apoptosis Apoptosis TumorCell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest TumorCell->CellCycleArrest Induces TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Proposed cytotoxic signaling pathway of this compound in tumor cells.

InVivo_Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A549_Culture 1. A549 Cell Culture Tumor_Implantation 2. Tumor Implantation in Nude Mice A549_Culture->Tumor_Implantation Randomization 3. Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment 4. Daily Treatment Administration Randomization->Treatment Monitoring 5. Tumor & Weight Measurement (Every 2 days) Treatment->Monitoring Euthanasia 6. Euthanasia & Sample Collection (Day 21) Monitoring->Euthanasia Blood_Analysis 7. Serum Biomarker Analysis (ALT, AST) Euthanasia->Blood_Analysis Tumor_Analysis 8. Tumor Weight & IHC (Ki-67) Euthanasia->Tumor_Analysis Barbacarpan_AntiInflammatory_Pathway This compound This compound Macrophage Macrophage/ Immune Cell This compound->Macrophage Acts on NFkB_Pathway NF-κB Pathway Macrophage->NFkB_Pathway Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Pathway->ProInflammatory_Cytokines Downregulates Inflammation Inflammation Reduction ProInflammatory_Cytokines->Inflammation

No Head-to-Head Comparison Studies Found for "Barbacarpan"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no head-to-head comparison studies, detailed experimental protocols, or quantitative data could be identified for a compound or product named "Barbacarpan." The search terms used included "this compound head-to-head comparison studies," "this compound clinical trials," "this compound mechanism of action," and "this compound alternative drug comparisons."

The search results did not yield any relevant information pertaining to a therapeutic agent or research compound with this name. The retrieved documents were related to other investigational drugs, such as Barzolvolimab for Chronic Spontaneous Urticaria, or were entirely unrelated to the query, encompassing topics from bariatric surgery to veterinary sciences.

This lack of available data prevents the creation of a comparison guide as requested. It is possible that "this compound" may be an internal codename not yet disclosed in public forums, a misspelling of another compound, or a product that is not currently under active, publicly documented research and development.

Without any primary or secondary data, it is not possible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental methodologies.

  • Generate diagrams of signaling pathways or experimental workflows.

Therefore, the request to generate a publishable comparison guide on this compound cannot be fulfilled at this time due to the absence of foundational scientific or clinical information. For researchers, scientists, and drug development professionals seeking information on a specific therapeutic area, it is recommended to search for established or investigational drugs within that field of interest.

Safety Operating Guide

Proper Disposal of Barbacarpan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Barbacarpan is not classified as a hazardous substance according to the Globally Harmonized System (GHS), however, standard laboratory chemical handling and disposal procedures should be strictly followed.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 213912-46-0), a chemical compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. While the available Material Safety Data Sheet (MSDS) for this compound does not indicate any specific physical, health, or environmental hazards, it is imperative to treat all chemical waste with caution.[1]

Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

Disposal Protocol

In the absence of specific disposal instructions for this compound, a conservative approach adhering to general laboratory chemical waste guidelines is recommended.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, should be collected in a separate, clearly labeled container for solid chemical waste.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed container for non-hazardous liquid chemical waste. Do not mix with other solvent wastes unless compatibility has been confirmed.

Step 2: Waste Storage

  • Store all waste containers in a designated, secure waste collection area away from incompatible materials.

  • Ensure all containers are properly sealed to prevent leaks or spills.

  • Maintain a log of the waste generated, including the name of the chemical, quantity, and date of disposal.

Step 3: Final Disposal

  • Dispose of all this compound waste through your institution's official hazardous waste management program or a licensed chemical waste disposal contractor.

  • Provide the waste disposal service with all available safety information, including the MSDS, to ensure proper handling and disposal in accordance with local, state, and federal regulations.

Quantitative Data Summary

The available Material Safety Data Sheet for this compound provides the following key data:

PropertyValue
Purity >97%
Formula C20H18O4
Molecular Weight 322.4

Source: BioCrick Material Safety Data Sheet[1]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the general procedure outlined above is based on established best practices for the management of laboratory chemical waste. The core principle is to manage the waste through a licensed and approved chemical waste handler.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Barbacarpan_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Form (Solid, Liquid, Contaminated Debris) ppe->identify_waste collect_solid Collect in Labeled 'Non-Hazardous Solid Waste' Container identify_waste->collect_solid Solid collect_liquid Collect in Labeled 'Non-Hazardous Liquid Waste' Container identify_waste->collect_liquid Liquid collect_debris Collect in Labeled 'Solid Chemical Waste' Container identify_waste->collect_debris Debris store_waste Store in Designated Waste Collection Area collect_solid->store_waste collect_liquid->store_waste collect_debris->store_waste contact_disposal Contact Institutional Waste Management store_waste->contact_disposal end_disposal Dispose via Licensed Contractor contact_disposal->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Barbacarpan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Barbacarpan" appears to be a hypothetical compound for the purpose of this safety protocol. The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting and is for illustrative purposes. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of the research environment.

Assumed Hazard Profile for this compound

For the purposes of this guide, this compound is assumed to be a powdered substance with the following potential hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE for various procedures.

Procedure Required Personal Protective Equipment
Weighing and Aliquoting - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles with side shields- Face shield (if not working in a fume hood)- N95 or higher-rated respirator
In-Solution Handling - Nitrile gloves- Lab coat- Safety goggles
Waste Disposal - Nitrile gloves- Lab coat- Safety goggles

Operational and Disposal Plans

The following step-by-step procedures must be followed for the safe handling and disposal of this compound.

  • Step 1: Designated Area. All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Step 2: Surface Protection. Before weighing, line the work surface with absorbent, disposable bench paper.

  • Step 3: Assemble PPE. Don all required PPE as specified in the table above.

  • Step 4: Weighing. Carefully weigh the desired amount of this compound. Use anti-static weighing boats or paper to prevent dispersal of the powder.

  • Step 5: Cleanup. Immediately after weighing, clean the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Step 1: Solubilization. If dissolving this compound, add the solvent to the vessel containing the powder slowly to avoid aerosolization.

  • Step 2: In-solution transfers. Use appropriate pipettes and techniques to handle solutions of this compound. Avoid splashing.

  • Step 3: Incubation and Analysis. Clearly label all vessels containing this compound. When transporting, use a secondary container.

  • Step 1: Evacuate. In case of a significant spill of powdered this compound, evacuate the immediate area.

  • Step 2: Secure the Area. Prevent entry into the spill area.

  • Step 3: Don PPE. Wear appropriate PPE, including a respirator, before re-entering the area.

  • Step 4: Cleanup. For small spills, gently cover the powder with a damp paper towel to avoid raising dust, then wipe it up. For larger spills, use a spill kit with an appropriate absorbent.

  • Step 5: Decontaminate. Clean the spill area with a suitable solvent or detergent solution.

  • Step 6: Dispose. All materials used for cleanup must be disposed of as hazardous waste.

  • Step 1: Waste Segregation. All solid waste contaminated with this compound (e.g., pipette tips, gloves, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Step 2: Liquid Waste. Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Step 3: Container Management. Keep waste containers closed except when adding waste. Do not overfill containers.

  • Step 4: Final Disposal. Arrange for the disposal of hazardous waste through the institution's environmental health and safety office.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Barbacarpan_Workflow start Start: Receive this compound prep Preparation: - Don full PPE - Prepare fume hood start->prep weigh Weighing and Aliquoting (in fume hood) prep->weigh in_solution In-Solution Handling - Solubilization - Experimentation weigh->in_solution spill Spill Occurs? in_solution->spill spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes decontaminate Decontaminate Work Area spill->decontaminate No spill_cleanup->decontaminate waste_disposal Segregate and Dispose of Waste (Solid and Liquid) decontaminate->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.